Pachypodol
Description
This compound has been reported in Melicope triphylla, Melicope semecarpifolia, and other organisms with data available.
new flavonoid isolated from Pachypodanthium confine; from Chinese herb Agastache folium; structure
Properties
IUPAC Name |
5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7-dimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7/c1-22-10-7-12(20)15-14(8-10)25-17(18(24-3)16(15)21)9-4-5-11(19)13(6-9)23-2/h4-8,19-20H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFUXLQBMQGNRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)OC)C3=CC(=C(C=C3)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187388 | |
| Record name | Pachypodol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33708-72-4 | |
| Record name | Pachypodol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33708-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pachypodol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033708724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 33708-72-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168805 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pachypodol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PACHYPODOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AG6B2DMP5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pachypodol: A Comprehensive Technical Guide to its Natural Sources, Extraction, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Pachypodol, a bioactive flavonoid, covering its natural origins, detailed extraction and isolation protocols, and its molecular mechanism of action. All quantitative data is presented in structured tables for comparative analysis, and key experimental processes and signaling pathways are visualized using Graphviz diagrams.
Natural Sources of this compound
This compound has been identified and isolated from several plant species, primarily within the Lamiaceae, Combretaceae, and Euphorbiaceae families. The most notable sources include Pogostemon cablin (Patchouli), Calycopteris floribunda, and various Croton species.
| Plant Species | Family | Plant Part | Reported Yield of this compound |
| Pogostemon cablin (Benth.) | Lamiaceae | Aerial parts/Leaves | 67 g of crude methanol extract from 200 g of dried plant material.[1] The yield of pure this compound from the crude extract is not explicitly quantified in the reviewed literature. |
| Calycopteris floribunda (Lam.) | Combretaceae | Leaves | 56.1 mg from 1.7 kg of dried leaves (approximately 0.0033% yield). |
| Croton ciliatoglanduliferus (Ort.) | Euphorbiaceae | Aerial parts | Isolated from the n-hexane extract; specific yield not reported.[2] |
| Croton floribunda | Euphorbiaceae | Not specified | This compound has been extracted from this species.[3] |
Experimental Protocols: Extraction and Isolation of this compound
The isolation of this compound from its natural sources typically involves solvent extraction followed by various chromatographic techniques.
Extraction and Isolation of this compound from Pogostemon cablin
This protocol is adapted from a bioactivity-guided fractionation study.[1]
1. Extraction:
- Dry the aerial parts of Pogostemon cablin (200 g).
- Extract the dried plant material with 500 mL of methanol under reflux for 3 hours. Repeat this step three times.
- Combine the methanol extracts and concentrate using a rotary evaporator to obtain the crude methanol extract (approximately 67 g).[1]
2. Fractionation:
- Suspend the crude methanol extract in water.
- Perform successive partitioning with n-hexane and ethyl acetate.
- Separate and concentrate the n-hexane, ethyl acetate, and aqueous fractions. This compound is primarily found in the n-hexane fraction.
3. Isolation and Purification:
- Subject the n-hexane extract to Centrifugal Partition Chromatography (CPC) for initial separation.
- Further purify the this compound-containing fractions using preparative High-Performance Liquid Chromatography (HPLC).
- Confirm the structure and purity of the isolated this compound using ¹H NMR and ¹³C NMR spectroscopy.
Isolation of this compound from Calycopteris floribunda
The following is a general protocol based on available literature.[4][5]
1. Extraction:
- Air-dry and powder the leaves of Calycopteris floribunda.
- Perform extraction with a suitable solvent (e.g., methanol or ethanol) using maceration or Soxhlet extraction.
- Concentrate the extract under reduced pressure to obtain the crude extract.
2. Isolation:
- Subject the crude extract to repeated column chromatography on silica gel.
- Elute the column with a gradient of solvents, typically starting with non-polar solvents (e.g., n-hexane) and gradually increasing the polarity (e.g., with ethyl acetate and methanol).
- Monitor the fractions using Thin-Layer Chromatography (TLC) and combine fractions containing this compound.
- Further purify the combined fractions by recrystallization or preparative TLC to obtain pure this compound.
Isolation of this compound from Croton ciliatoglanduliferus
This protocol is based on a bioactivity-guided chemical study.[2]
1. Extraction:
- Extract the aerial parts of Croton ciliatoglanduliferus with n-hexane.
- Concentrate the n-hexane extract to yield a crude extract.
2. Isolation:
- Separate the components of the n-hexane extract using preparative Thin-Layer Chromatography (TLC).
- Identify and scrape the band corresponding to this compound.
- Elute this compound from the silica gel using a suitable solvent.
- Confirm the identity of the isolated compound by spectroscopic methods.
Signaling Pathway: this compound and the ERK/Nrf2-ARE Pathway
This compound has been shown to exert antioxidant and cytoprotective effects through the activation of the ERK-dependent Nrf2 signaling pathway.[1][6][7]
References
- 1. This compound, a Methoxyflavonoid Isolated from Pogostemon cablin Bentham Exerts Antioxidant and Cytoprotective Effects in HepG2 Cells: Possible Role of ERK-Dependent Nrf2 Activation [mdpi.com]
- 2. This compound from Croton ciliatoglanduliferus Ort. as water-splitting enzyme inhibitor on thylakoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a flavonol from the leaves of Calycopteris floribunda, inhibits the growth of CaCo 2 colon cancer cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a Methoxyflavonoid Isolated from Pogostemon cablin Bentham Exerts Antioxidant and Cytoprotective Effects in HepG2 Cells: Possible Role of ERK-Dependent Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Pachypodol: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pachypodol, a naturally occurring O-methylated flavonol, has garnered significant scientific interest due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. This document details its chemical identifiers, physicochemical properties, and spectral data. Furthermore, it outlines experimental protocols for its isolation and key biological activity assays, and visually represents its known signaling pathway and experimental workflows using Graphviz diagrams. All quantitative data is summarized in structured tables for ease of reference and comparison.
Chemical Structure and Identification
This compound, systematically named 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7-dimethoxychromen-4-one, is a derivative of quercetin with methoxy groups at positions 3, 7, and 3'.[1] Its chemical structure is characterized by a C6-C3-C6 flavonoid backbone.
Table 1: Chemical Identifiers of this compound
| Identifier | Value | Reference(s) |
| IUPAC Name | 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7-dimethoxychromen-4-one | [2] |
| Synonyms | 4',5-Dihydroxy-3,3',7-trimethoxyflavone, Quercetin 3,7,3'-trimethyl ether | [2] |
| CAS Number | 33708-72-4 | [2] |
| PubChem CID | 5281677 | [1] |
| Molecular Formula | C₁₈H₁₆O₇ | [1] |
| Molecular Weight | 344.32 g/mol | [1] |
| InChI Key | KQFUXLQBMQGNRT-UHFFFAOYSA-N | [2] |
| SMILES | COC1=CC(=C(C=C1)C2=C(OC3=C(C2=O)C(=C(C=C3O)OC)O)OC)O | [2] |
Physicochemical Properties
This compound is typically isolated as a solid.[1] Like many flavonoids, it is generally soluble in organic solvents.[1]
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Appearance | Yellow powder | [1] |
| Melting Point | 210-212 °C | [3] |
| Solubility | Soluble in organic solvents such as methanol and DMSO. | [1][4] |
Spectroscopic Data
The structure of this compound has been elucidated and confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy.
Table 3: Spectroscopic Data of this compound
| Technique | Data | Reference(s) |
| ¹H-NMR | Data has been reported and compared with published literature for structural confirmation. | [4] |
| ¹³C-NMR | Data has been reported and compared with published literature for structural confirmation. | [4] |
| Mass Spec. | ESI-MS data has been used for structural elucidation. | [1] |
| UV-Vis | Flavonoid structure exhibits characteristic absorption bands. | [5][6] |
| IR | The spectrum shows the presence of hydroxyl and carbonyl functional groups. | [1] |
Experimental Protocols
Isolation of this compound from Pogostemon cablin
This compound can be isolated from the leaves of Pogostemon cablin using a bioactivity-guided fractionation approach.[4]
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound.
Protocol:
-
Extraction: The dried and powdered leaves of Pogostemon cablin are extracted with methanol.
-
Partitioning: The crude methanol extract is suspended in water and partitioned successively with n-hexane and ethyl acetate.
-
Bioactivity-Guided Fractionation: The resulting fractions are subjected to bioactivity-guided fractionation using chromatographic techniques such as column chromatography over silica gel.
-
Purification: Fractions showing the desired activity are further purified using methods like High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[4]
-
Structure Confirmation: The structure of the isolated compound is confirmed by spectroscopic methods including ¹H-NMR, ¹³C-NMR, and mass spectrometry.[4]
Biological Activity Assays
The antioxidant activity of this compound can be evaluated by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a fresh solution of DPPH in the same solvent.
-
In a 96-well plate, add various concentrations of the this compound solution.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity. The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.
This compound's anti-inflammatory potential can be assessed by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Protocol:
-
Culture RAW 264.7 cells in a suitable medium.
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production, and incubate for a further period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm).
-
Calculate the percentage of NO inhibition and determine the IC₅₀ value.[1]
The cytotoxic effect of this compound on cancer cells can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Culture Caco-2 cells in a suitable medium.
-
Seed the cells in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of this compound and incubate for a specified time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability and determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of cell growth.[7][8]
Table 4: Reported Biological Activities of this compound (IC₅₀ values)
| Activity | Cell Line/Assay | IC₅₀ (µM) | Reference(s) |
| Anticancer | Caco-2 | 185.6 | [7][8] |
| Anti-inflammatory | RAW264.7 (NO Inhibition) | 24.0 | [1] |
| Anti-inflammatory | RBL2H3 (NO Inhibition) | 34.5 | [1] |
Mechanism of Action: Signaling Pathways
This compound has been shown to exert its cytoprotective and antioxidant effects through the activation of the ERK-dependent Nrf2 signaling pathway.[4][9]
ERK-Dependent Nrf2 Signaling Pathway Activated by this compound
Caption: this compound activates the ERK-Nrf2 signaling pathway.
Experimental Protocol to Investigate the ERK-Nrf2 Pathway:
-
Cell Culture and Treatment: Culture cells (e.g., HepG2) and treat with this compound at various concentrations and time points.
-
Western Blot Analysis:
-
To assess ERK activation, probe cell lysates with antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
To investigate Nrf2 activation, perform nuclear fractionation and probe nuclear extracts with an antibody against Nrf2. Lamin A/C can be used as a nuclear loading control.
-
-
Use of Inhibitors: To confirm the role of ERK, pre-treat cells with a specific MEK/ERK inhibitor (e.g., PD98059) before this compound treatment and assess the downstream effects on Nrf2 nuclear translocation and target gene expression.[4]
-
Quantitative Real-Time PCR (qRT-PCR): To measure the expression of Nrf2 target genes, extract total RNA from treated cells, reverse transcribe to cDNA, and perform qRT-PCR using primers for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Conclusion
This compound is a promising natural flavonoid with a well-characterized chemical structure and a range of beneficial biological properties. This technical guide provides essential information for researchers interested in exploring its therapeutic potential. The detailed protocols for isolation and biological evaluation, along with the summarized quantitative data and pathway diagrams, offer a solid foundation for further investigation into the mechanisms of action and potential applications of this compound in drug discovery and development. Further research is warranted to fully elucidate its complete pharmacological profile and to explore its synthetic accessibility for broader therapeutic use.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 3,7-Dihydroxy-3',4',5'-trimethoxyflavone | 132594-09-3 | FD66654 [biosynth.com]
- 4. This compound, a Methoxyflavonoid Isolated from Pogostemon cablin Bentham Exerts Antioxidant and Cytoprotective Effects in HepG2 Cells: Possible Role of ERK-Dependent Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a flavonol from the leaves of Calycopteris floribunda, inhibits the growth of CaCo 2 colon cancer cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a Methoxyflavonoid Isolated from Pogostemon cablin Bentham Exerts Antioxidant and Cytoprotective Effects in HepG2 Cells: Possible Role of ERK-Dependent Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Pachypodol in Pogostemon cablin: A Technical Whitepaper for Therapeutic Development
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Pogostemon cablin (Blanco) Benth., a perennial herb of the Lamiaceae family, is a cornerstone of traditional medicine and the source of the commercially significant patchouli oil. Beyond its aromatic properties, this plant synthesizes a diverse array of secondary metabolites, including the O-methylated flavonol, pachypodol. This compound has garnered scientific interest for its potential pharmacological activities. This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of this compound in Pogostemon cablin, integrating data from metabolomic, transcriptomic, and broader phytochemical studies. We present a putative enzymatic sequence, summarize available quantitative data, detail relevant experimental methodologies, and provide visual representations of the biochemical cascade and associated workflows to support further research and drug development endeavors.
Introduction
Pogostemon cablin is a rich reservoir of bioactive molecules, with a chemical profile dominated by sesquiterpenoids such as patchoulol and pogostone. However, its non-volatile constituents, particularly flavonoids, represent a promising frontier for therapeutic innovation. This compound, a trimethoxyflavone derived from quercetin, is one such compound isolated from P. cablin. Flavonoids are widely recognized for their antioxidant, anti-inflammatory, and other health-promoting properties. The specific methylation pattern of this compound may enhance its bioavailability and biological efficacy, making its biosynthesis a subject of significant interest for metabolic engineering and pharmaceutical applications.
This whitepaper synthesizes the current understanding of flavonoid biosynthesis to propose a detailed pathway for this compound formation in Pogostemon cablin. By providing a comprehensive overview of the enzymatic steps, quantitative data, and experimental protocols, we aim to equip researchers with the foundational knowledge required to investigate and harness this natural product's therapeutic potential.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound in Pogostemon cablin is predicated on the highly conserved general flavonoid pathway in plants, originating from the shikimate pathway product, L-phenylalanine. While a complete, experimentally validated pathway for this compound in this specific species is yet to be fully elucidated, evidence from transcriptomic and metabolomic analyses of P. cablin, combined with established knowledge of flavonoid biochemistry, allows for the construction of a robust putative pathway.
The pathway can be conceptualized in two major stages: the formation of the flavonol backbone (quercetin), and the subsequent decorative methylation steps that yield this compound.
Stage 1: Formation of the Quercetin Backbone
This stage involves the coordinated action of several well-characterized enzyme families to construct the foundational flavonol structure.
-
Phenylpropanoid Pathway Initiation: The pathway begins with the deamination of L-phenylalanine to cinnamic acid, catalyzed by Phenylalanine Ammonia-Lyase (PAL) . Cinnamic acid is then hydroxylated to p-coumaric acid by Cinnamate 4-Hydroxylase (C4H) . Finally, 4-Coumaroyl-CoA Ligase (4CL) activates p-coumaric acid to its thioester, p-coumaroyl-CoA.
-
Chalcone Synthesis: Chalcone Synthase (CHS) , a key enzyme in flavonoid biosynthesis, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.
-
Isomerization and Hydroxylation: Chalcone Isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone to naringenin, a flavanone. Naringenin is then hydroxylated at the 3-position of the C-ring by Flavanone 3-Hydroxylase (F3H) to produce dihydrokaempferol.
-
B-ring Hydroxylation: Flavonoid 3'-Hydroxylase (F3'H) introduces a hydroxyl group at the 3'-position of the B-ring of dihydrokaempferol, yielding dihydroquercetin.
-
Flavonol Formation: Flavonol Synthase (FLS) introduces a double bond between C2 and C3 of the C-ring of dihydroquercetin to form the flavonol, quercetin.
Stage 2: O-Methylation of Quercetin to this compound
This compound is 5,4'-dihydroxy-3,7,3'-trimethoxyflavone, which is a trimethylated derivative of quercetin (3,5,7,3',4'-pentahydroxyflavone). The final steps in its biosynthesis, therefore, involve a series of methylation reactions catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) . While the exact sequence of these methylations in P. cablin is not definitively established, based on characterized flavonoid OMTs in other Lamiaceae species, a plausible sequence is proposed.
-
Methylation at the 3-position: An OMT catalyzes the transfer of a methyl group from SAM to the 3-hydroxyl group of quercetin, forming isorhamnetin (quercetin 3'-O-methyl ether) or potentially rhamnetin (quercetin 7-O-methyl ether) or a 3-O-methylated intermediate.
-
Methylation at the 7-position: A distinct OMT acts on the mono-methylated intermediate to add a methyl group to the 7-hydroxyl group.
-
Methylation at the 3'-position: A third OMT, or one with broader specificity, methylates the 3'-hydroxyl group to complete the synthesis of this compound.
The presence of multiple OMTs with varying substrate and positional specificities is common in plants and allows for the generation of a diverse array of methylated flavonoids. Transcriptomic analyses of P. cablin have identified numerous candidate OMT genes, though their specific roles in this compound biosynthesis await functional characterization.
Quantitative Data on Flavonoids in Pogostemon cablin
Quantitative analysis of flavonoids, including this compound, in Pogostemon cablin has been performed in several studies, though the reported concentrations can vary depending on the plant chemotype, geographical origin, and analytical methodology. The following table summarizes representative quantitative data for this compound and related flavonoids.
| Compound | Plant Part | Concentration | Analytical Method | Reference |
| This compound | Aerial parts | Not explicitly quantified in all studies, but identified as a constituent. | HPLC, LC-MS | [1] |
| Total Flavonoids | Leaves | 129.66 mg QE/g extract | Colorimetric Assay | [2] |
| Total Flavonoids | Stems | 114.29 mg QE/g extract | Colorimetric Assay | [2] |
| Total Phenols | Leaves | 21.79 mg GAE/g extract | Colorimetric Assay | [2] |
| Total Phenols | Stems | 17.29 mg GAE/g extract | Colorimetric Assay | [2] |
Note: QE = Quercetin Equivalents; GAE = Gallic Acid Equivalents. Data from different studies may not be directly comparable due to variations in extraction and quantification methods.
Experimental Protocols
The elucidation of the this compound biosynthesis pathway requires a combination of metabolomic, transcriptomic, and biochemical approaches. Below are detailed methodologies for key experiments.
Metabolite Extraction and Quantification of Flavonoids
This protocol describes a general method for the extraction and quantification of flavonoids from P. cablin tissues.
Protocol 1: Flavonoid Extraction and HPLC-MS Analysis
-
Sample Preparation: Collect fresh plant material (leaves, stems), flash-freeze in liquid nitrogen, and lyophilize. Grind the dried tissue to a fine powder.
-
Extraction:
-
Weigh approximately 100 mg of powdered tissue into a 2 mL microcentrifuge tube.
-
Add 1 mL of 80% methanol (v/v) containing a suitable internal standard (e.g., apigenin-7-O-glucoside).
-
Vortex vigorously for 1 minute, then sonicate for 30 minutes in a water bath at 4°C.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube. Repeat the extraction on the pellet with another 1 mL of 80% methanol.
-
Pool the supernatants and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
-
Sample Analysis:
-
Re-dissolve the dried extract in 200 µL of 50% methanol.
-
Filter through a 0.22 µm syringe filter into an HPLC vial.
-
Analyze using a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer (MS), such as a Q-TOF or triple quadrupole instrument.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate flavonoids (e.g., 5% B to 95% B over 20 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), negative and positive modes.
-
Data Acquisition: Full scan mode to identify metabolites and targeted MS/MS for structural confirmation and quantification.
-
-
-
Quantification: Generate a standard curve using an authentic this compound standard to determine its concentration in the samples.
References
Pachypodol: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the flavonoid Pachypodol, from its initial discovery and isolation to its various biological activities and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound. Detailed experimental protocols for its isolation and key biological assays are provided, along with a summary of its quantitative data and a visual representation of its known signaling pathways.
Introduction
This compound is an O-methylated flavonol, a class of flavonoids known for their diverse biological activities.[1][2] Its chemical name is 5,4′-dihydroxy-3,7,3′-trimethoxyflavone, and it is structurally related to quercetin.[3] First identified in the mid-20th century, this compound has since been isolated from a variety of plant species and has been the subject of growing scientific interest due to its potential therapeutic applications, including antioxidant, anti-inflammatory, anticancer, and antiviral properties.[1][4] This guide will delve into the history of its discovery, the methods for its isolation, its known biological effects, and the molecular pathways it modulates.
Discovery and History
This compound has been isolated from several plant families, highlighting its distribution in the plant kingdom. The chronological discovery and isolation of this compound from various botanical sources are key to understanding its natural prevalence. While the precise first isolation is not definitively detailed in the readily available literature, its presence has been confirmed in the following plant species:
-
Pogostemon cablin (Patchouli): A member of the Lamiaceae family, patchouli is a significant source of this compound.[1][5] This aromatic herb is widely used in traditional medicine, and modern research has focused on isolating its bioactive constituents, including this compound.[5]
-
Calycopteris floribunda : This large, climbing woody shrub from the Combretaceae family has been a source for the isolation of this compound.[6][7]
-
Croton ciliatoglanduliferus : Belonging to the Euphorbiaceae family, this plant has also been identified as a natural source of this compound.[1]
-
Miliusa balansae : This shrub from the Annonaceae family is another plant from which this compound has been isolated.[1]
-
Pteris ensiformis and Eriocaulon sieboldianum : These species have also been reported to contain this compound.[2]
The repeated isolation of this compound from different plant species across various geographical locations underscores its significance as a noteworthy secondary metabolite with potential pharmacological value.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₈H₁₆O₇ | [3] |
| Molar Mass | 344.319 g·mol⁻¹ | [3] |
| IUPAC Name | 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7-dimethoxychromen-4-one | [3] |
| Synonyms | 4′,5-Dihydroxy-3,3′,7-trimethoxyflavone, Quercetin 3,7,3'-trimethyl ether | [3] |
| CAS Number | 33708-72-4 | [3] |
Experimental Protocols
Bioactivity-Guided Isolation of this compound from Pogostemon cablin
This protocol describes a bioactivity-guided fractionation method for isolating this compound from the dried leaves of Pogostemon cablin, as has been previously reported.[8][9]
4.1.1. Extraction
-
Dried aerial parts of P. cablin (200 g) are extracted with 500 mL of methanol three times for 3 hours under reflux.[10]
-
The methanol solutions are combined and concentrated using a rotary evaporator to yield a crude extract.[10]
4.1.2. Solvent Partitioning
-
The crude methanol extract is suspended in water.
-
The aqueous suspension is successively partitioned with n-hexane and then ethyl acetate.
-
This process yields three fractions: an n-hexane fraction, an ethyl acetate fraction, and an aqueous fraction.[10]
4.1.3. Chromatographic Purification
-
The n-hexane fraction, which shows Nrf2-activating effects, is subjected to further purification.
-
Centrifugal Partition Chromatography (CPC) is employed for the initial separation of the n-hexane extract.
-
Fractions from CPC exhibiting the desired bioactivity are then purified using preparative High-Performance Liquid Chromatography (HPLC).[8]
-
The purity of the isolated this compound is confirmed to be >95% by HPLC-diode array detection.[8]
4.1.4. Structure Elucidation
The chemical structure of the isolated compound is confirmed by comparing its ¹H NMR and ¹³C NMR spectral data with previously published data for this compound.[8]
Experimental Workflow for this compound Isolation
Biological Assays
4.2.1. Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cells (e.g., HepG2 human hepatoma cells) are seeded in 48-well plates at a density of 5 x 10⁴ cells/well.[10]
-
After overnight serum starvation, the cells are exposed to various concentrations of this compound (e.g., 3–100 μM) for 24 hours.[10]
-
To measure cell viability, 0.3 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for 1 hour at 37°C.[10]
-
The media is then removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
4.2.2. Western Blot Analysis for Nrf2 Nuclear Translocation and ERK Phosphorylation
-
Cells are treated with this compound for the desired time periods.
-
For Nrf2 translocation, nuclear and cytoplasmic extracts are prepared using a nuclear extraction kit.
-
For ERK phosphorylation, whole-cell lysates are prepared.
-
Protein concentrations are determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies against Nrf2, phospho-ERK, total ERK, and a loading control (e.g., Lamin A/C for nuclear fraction or β-actin for whole-cell lysate).
-
After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
4.2.3. Antimicrobial Activity Assay (Broth Microdilution Method for MIC Determination)
-
Bacterial strains (e.g., Staphylococcus aureus, Klebsiella pneumoniae) are cultured on nutrient agar.[6]
-
A bacterial suspension is prepared and adjusted to a concentration of approximately 10⁵ CFU/mL.[11]
-
Serial dilutions of this compound are prepared in a 96-well microplate containing culture broth.
-
Each well is inoculated with the bacterial suspension.
-
The microplate is incubated for 24 hours at 37°C.[11]
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that visibly inhibits bacterial growth. The addition of an indicator like resazurin can aid in visualizing bacterial viability.[6]
4.2.4. Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema in Rats)
-
Male Wistar rats are randomly divided into groups.
-
One hour before the induction of inflammation, the animals are orally administered with this compound at different doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Inflammation is induced by injecting a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
The paw volume is measured at different time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection using a plethysmometer.
-
The percentage of inhibition of edema is calculated for each group relative to the control group.[12]
Biological Activities and Quantitative Data
This compound exhibits a wide range of biological activities, which are summarized in the tables below.
Anticancer Activity
| Cell Line | Assay | IC₅₀ (µM) | Reference(s) |
| CaCo-2 (Colon) | CellTiter 96 Non-Radioactive Cell Proliferation Assay | 185.6 | [6] |
| HepG2 (Liver) | MTT Assay | > 100 (no cytotoxicity observed) | [8][10] |
| KB (Oral) | Not Specified | 0.7 mg/mL | [1] |
| Hep-G2 (Liver) | Not Specified | 0.55 mg/mL | [1] |
Anti-inflammatory Activity
| Assay | Cell Line / Model | IC₅₀ (µM) | Effect | Reference(s) |
| Nitric Oxide (NO) Production | RAW 264.7 macrophages | 34.5 | Inhibition of NO production | [2] |
| TNF-α Production | RAW 264.7 macrophages | 24.0 | Inhibition of TNF-α production | [2] |
Antioxidant Activity
Pharmacokinetic Properties
Detailed pharmacokinetic studies on this compound are limited. Further research is required to determine its absorption, distribution, metabolism, and excretion (ADME) profile.
Signaling Pathways
This compound has been shown to modulate specific signaling pathways, which are central to its biological effects.
ERK-Dependent Nrf2 Activation Pathway
This compound is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response. This activation is dependent on the Extracellular signal-regulated kinase (ERK) pathway.[13]
-
This compound treatment leads to the phosphorylation and activation of ERK.
-
Activated ERK, in turn, promotes the nuclear translocation of Nrf2.
-
In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes.
-
This leads to the increased expression of a battery of antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
This pathway is crucial for the antioxidant and cytoprotective effects of this compound.
ERK-Dependent Nrf2 Signaling Pathway
References
- 1. A Comprehensive Review on Pharmacological Activities of this compound: A Bioactive Compound of an Aromatic Medicinal Plant Pogostemon Cablin Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A Comprehensive Review on Pharmacological Activities of this compound: A Bioactive Compound of an Aromatic Medicinal Plant Pogostemon Cablin Benth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a flavonol from the leaves of Calycopteris floribunda, inhibits the growth of CaCo 2 colon cancer cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A Comprehensive Review on Pharmacological Activities of this compound: A Bioactive Compound of an Aromatic Medicinal Plant… [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. cris.unibo.it [cris.unibo.it]
- 13. This compound, a Methoxyflavonoid Isolated from Pogostemon cablin Bentham Exerts Antioxidant and Cytoprotective Effects in HepG2 Cells: Possible Role of ERK-Dependent Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
Pachypodol: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
Pachypodol (CAS No. 33708-72-4): A Comprehensive Technical Overview of its Physicochemical Properties, Biological Activities, and Associated Signaling Pathways
This technical guide provides an in-depth overview of this compound, a naturally occurring O-methylated flavonol, for researchers, scientists, and professionals in drug development. This document outlines its core chemical data, summarizes its key biological activities with supporting quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways.
Core Chemical and Physical Data
This compound, with the CAS number 33708-72-4, is a flavonoid found in various plant species, including Pogostemon cablin, Calycopteris floribunda, and Croton ciliatoglanduliferus.[1] Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 33708-72-4 | |
| Molecular Formula | C₁₈H₁₆O₇ | [2] |
| Molecular Weight | 344.32 g/mol | [2] |
| IUPAC Name | 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7-dimethoxychromen-4-one | [2] |
| Synonyms | 4',5-Dihydroxy-3,3',7-trimethoxyflavone, Isorhamnetin 3,7-dimethyl ether, Quercetin 3,3',7-trimethyl ether | [2] |
Biological Activities and Quantitative Data
This compound has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[3] The following table summarizes key quantitative data related to these activities.
| Biological Activity | Assay | Cell Line / Model | Result (IC₅₀ / LD₅₀) | Source(s) |
| Cytotoxicity | Promega CellTiter 96 Non-Radioactive Cell Proliferation Assay | CaCo-2 (colon cancer) | IC₅₀ = 185.6 µM | [4] |
| General Toxicity | Brine Shrimp Lethality Assay | Brine Shrimp | LD₅₀ = 435.8 µM | [5] |
| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | IC₅₀ = 34.5 µM | [6] |
Key Signaling Pathways
This compound exerts its biological effects through the modulation of several key signaling pathways. These include the ERK-dependent Nrf2 activation pathway, intrinsic apoptosis pathway, and the NF-κB and MAPK anti-inflammatory pathways.
ERK-Dependent Nrf2 Activation Pathway
This compound demonstrates antioxidant and cytoprotective effects, in part, by activating the ERK-dependent Nrf2 signaling pathway.[7] This activation leads to the transcription of antioxidant response elements (ARE), bolstering the cell's endogenous antioxidant defense systems.[7]
Intrinsic Apoptosis Pathway
In cancer cells, this compound has been suggested to induce apoptosis through the intrinsic, or mitochondrial, pathway. This involves the activation of pro-apoptotic proteins and caspases, leading to programmed cell death.
Anti-inflammatory Signaling Pathway
This compound exhibits anti-inflammatory properties by inhibiting key inflammatory signaling pathways, including NF-κB and MAPK. It has been shown to selectively inhibit the expression of inducible nitric oxide synthase (iNOS) and the phosphorylation of JNK.[7]
Experimental Protocols
The following are generalized protocols for assays commonly used to evaluate the biological activities of this compound. Researchers should optimize these protocols for their specific experimental conditions.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (or vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength between 500 and 600 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay assesses the free radical scavenging capacity of a compound.
-
Preparation of Solutions: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare serial dilutions of this compound and a positive control (e.g., ascorbic acid).
-
Reaction Mixture: In a 96-well plate, mix the this compound dilutions with the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC₅₀ value, the concentration required to scavenge 50% of the DPPH radicals, can then be determined.
Experimental Workflow for Signaling Pathway Analysis
The following workflow outlines the general steps for investigating the effect of this compound on cellular signaling pathways.
References
- 1. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory activity of Pogostemon cablin: Bioactive components and their modulation of MAPK and NF-κB signaling pathway [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of Pachypodol Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bioactive flavonoid Pachypodol, with a focus on the application of in silico methodologies to predict and elucidate its therapeutic potential. This compound (5,4′-dihydroxy-3,7,3′-trimethoxyflavone), a natural compound primarily isolated from plants like Pogostemon cablin (Patchouli) and Calycopteris floribunda, has demonstrated a wide spectrum of pharmacological activities.[1][2] Computational approaches are pivotal in accelerating the exploration of such natural products, enabling rapid assessment of their bioactivity, mechanism of action, and drug-likeness before extensive experimental validation.
Known Pharmacological Activities of this compound
This compound has been identified as a promising therapeutic agent due to its diverse biological activities.[3] Experimental studies have confirmed its potential as an:
-
Anticancer and Cytotoxic Agent: It inhibits the growth of certain cancer cell lines.[4]
-
Antioxidant: It protects cells from oxidative damage by activating key defense pathways.[5][6]
-
Anti-inflammatory Agent: It shows potential in modulating inflammatory responses.[7]
-
Antiviral Compound: It exhibits selective activity against specific viruses, such as picornaviruses.[8]
-
Antimicrobial and Antifungal Agent: It has shown inhibitory effects against various microbes.[1]
-
Antiemetic and Anti-mutagenic Agent: Further highlighting its diverse therapeutic potential.[8]
Quantitative Bioactivity Data
Quantitative data from experimental assays are crucial for calibrating and validating in silico models. The following table summarizes the available quantitative data for this compound's bioactivity.
| Bioactivity | Assay / Cell Line | Measurement | Result | Reference |
| Cytotoxicity | CellTiter 96 Assay / CaCo-2 (Colon Cancer) | IC₅₀ | 185.6 µM | [4] |
| General Toxicity | Brine Shrimp Lethality Assay | LD₅₀ | 435.8 µM | [9] |
| Antioxidant Activity | ARE-Luciferase Assay / HepG2 Cells | Fold Increase | Concentration-dependent increase from 10 µM | [5] |
| Cytotoxicity | MTT Assay / HepG2 Cells | Cell Viability | No significant cytotoxicity observed up to 100 µM | [5] |
Core Signaling Pathway: The ERK/Nrf2 Axis
A key mechanism underlying this compound's antioxidant and cytoprotective effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway via Extracellular signal-regulated kinase (ERK) signaling.[8] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon stimulation by this compound, ERK is phosphorylated (activated), which is believed to facilitate the dissociation of Nrf2 from Keap1.[8] Liberated Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of cytoprotective genes, including antioxidant enzymes.[5][8]
In Silico Workflow for Bioactivity Prediction
An integrated in silico workflow can systematically predict the bioactivities of this compound and its analogues, guiding further experimental research. This process involves target prediction, interaction modeling, and pharmacokinetic profiling.
Detailed Methodologies & Experimental Protocols
The following protocols are foundational for the experimental validation of in silico predictions regarding this compound's bioactivity.
Isolation and Purification of this compound
-
Source Material: Dried leaves of Pogostemon cablin or Calycopteris floribunda.
-
Extraction: The plant material is subjected to extraction with a suitable solvent (e.g., methanol).
-
Fractionation: The crude extract undergoes bioactivity-guided fractionation.
-
Chromatography: this compound is isolated from active fractions using repeated column chromatography on silica gel.[2][4]
-
Structure Confirmation: The final structure is confirmed by spectroscopic analysis, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and UV Spectroscopy.[1]
In Vitro Cytotoxicity Assessment (MTT Assay)
-
Cell Culture: Cancer cell lines (e.g., CaCo-2, HepG2) are cultured in appropriate media and conditions until they reach approximately 80% confluency.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Treatment: Cells are treated with various concentrations of this compound (e.g., 3–100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[5]
-
MTT Incubation: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined.
Nrf2/ARE Pathway Activation Assay
-
Cell Line: HepG2 cells stably transfected with an ARE-luciferase reporter plasmid are used.[5]
-
Treatment: Cells are treated with this compound at various concentrations for a defined period (e.g., 12 hours).
-
Cell Lysis: After treatment, cells are lysed.
-
Luciferase Assay: The luciferase activity in the cell lysates is measured using a luminometer. An increase in luminescence indicates the activation of the Nrf2/ARE pathway.[5]
Western Blot for Nrf2 Nuclear Translocation
-
Treatment and Fractionation: HepG2 cells are treated with this compound (e.g., 30 µM). Following treatment, nuclear and cytoplasmic protein fractions are carefully separated.[8]
-
Protein Quantification: The protein concentration of each fraction is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for Nrf2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. An increase in the Nrf2 protein band in the nuclear fraction indicates translocation and activation.[8]
References
- 1. A Comprehensive Review on Pharmacological Activities of this compound: A Bioactive Compound of an Aromatic Medicinal Plant Pogostemon Cablin Benth | MDPI [mdpi.com]
- 2. A Comprehensive Review on Pharmacological Activities of this compound: A Bioactive Compound of an Aromatic Medicinal Plant Pogostemon Cablin Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a flavonol from the leaves of Calycopteris floribunda, inhibits the growth of CaCo 2 colon cancer cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chemmethod.com [chemmethod.com]
- 8. This compound, a Methoxyflavonoid Isolated from Pogostemon cablin Bentham Exerts Antioxidant and Cytoprotective Effects in HepG2 Cells: Possible Role of ERK-Dependent Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Preliminary Pharmacokinetic Profile of Pachypodol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive summary of the preliminary pharmacokinetic profile of Pachypodol, a bioactive flavonoid with notable therapeutic potential. The information presented herein is collated from foundational studies and is intended to support further research and development initiatives. This document details the absorption, distribution, metabolism, and excretion (ADME) parameters of this compound, outlines the experimental methodologies for its in vivo analysis, and visualizes key processes and pathways.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound in male Sprague-Dawley rats following a single oral administration of Pogostemon cablin extract. This data is crucial for understanding the compound's behavior in a biological system and for designing future preclinical and clinical studies.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Symbol | Value | Unit | Reference |
| Time to Maximum Concentration | Tmax | 0.8 | h | [1] |
| Maximum Concentration | Cmax | 25.7 | ng/mL | |
| Area Under the Curve (0-t) | AUC(0-t) | 179.3 | ng·h/mL | |
| Half-life | t1/2 | 7.9 | h |
Data derived from a study involving oral administration of a Pogostemon cablin extract.[1]
Experimental Protocols
The methodologies outlined below are representative of the experimental procedures used to determine the pharmacokinetic profile of this compound in rats.
In Vivo Pharmacokinetic Study in Rats
This protocol describes a typical in vivo study to assess the pharmacokinetics of this compound following oral administration.
2.1.1. Animal Model
-
Species: Male Sprague-Dawley rats
-
Weight: 220 ± 10 g
-
Acclimation: Animals are acclimated for a minimum of one week prior to the experiment under standard laboratory conditions (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Fasting: Animals are fasted for 12 hours prior to dosing, with continued access to water.[1]
2.1.2. Dosing
-
Test Article: Pogostemon cablin extract containing a known concentration of this compound.
-
Formulation: The extract is suspended in a 0.5% carboxymethylcellulose sodium (CMC-Na) aqueous solution.[1]
-
Route of Administration: Single oral gavage.
-
Dose: A dose of 4.0 g/kg of the Pogostemon cablin extract is administered.[1]
2.1.3. Blood Sampling
-
Sampling Sites: Blood samples (approximately 300 µL) are collected from the orbital venous plexus.[1]
-
Time Points: Blood is collected at the following time points post-dosing: 0, 0.03, 0.08, 0.25, 0.5, 0.75, 1, 2, 6, 10, 12, 24, 36, and 48 hours.[1]
-
Sample Processing:
-
Blood samples are collected into heparinized tubes.
-
Plasma is separated by centrifugation at 7,000 rpm for 10 minutes.[1]
-
The resulting plasma is stored at -80°C until analysis.
-
Bioanalytical Method: UPLC-MS/MS
An ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is employed for the sensitive and specific quantification of this compound in rat plasma.[1]
2.2.1. Sample Preparation
-
A 100 µL aliquot of plasma is mixed with an internal standard (e.g., icariin).[1]
-
Protein precipitation is performed by adding acetonitrile.[1]
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.[1]
-
The supernatant is collected, dried under a stream of nitrogen, and reconstituted in a suitable solvent for injection into the UPLC-MS/MS system.[1]
2.2.2. Chromatographic and Mass Spectrometric Conditions
-
Chromatographic System: Agilent-1290 UPLC system or equivalent.[1]
-
Column: ACQUITY UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm).[1]
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.[1]
-
Mass Spectrometer: Agilent-6470 triple quadrupole tandem mass spectrometer or equivalent.[1]
-
Ionization Mode: Multiple Reaction Monitoring (MRM) with positive and negative ionization.[1]
Visualizations
The following diagrams illustrate the experimental workflow for the pharmacokinetic study and the known signaling pathway modulated by this compound.
References
The Solubility Profile of Pachypodol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of pachypodol, a methoxyflavonoid with known antioxidant and cytoprotective properties. A comprehensive search of scientific literature reveals a notable absence of specific quantitative solubility data for this compound in various organic solvents. However, qualitative information can be inferred from its isolation and experimental use. This compound is isolated from Pogostemon cablin using solvents such as methanol, n-hexane, and ethyl acetate, indicating its solubility in these agents. Furthermore, its use in cell-based assays where it is dissolved in dimethyl sulfoxide (DMSO) confirms its solubility in this common laboratory solvent.
Given the lack of direct quantitative data for this compound, this guide presents solubility data for structurally related flavonoids to provide a comparative context for researchers. Additionally, a detailed experimental protocol for determining the solubility of a compound like this compound is provided, along with visualizations of the experimental workflow and a key signaling pathway associated with this compound's biological activity.
Comparative Solubility of Structurally Related Flavonoids
| Flavonoid | Solvent | Temperature (°C) | Solubility (mmol/L) | Solubility (g/L) |
| Quercetin | Acetonitrile | 50 | 5.40 | 1.63 |
| Quercetin | Acetone | Not Specified | 80 | 24.18 |
| Isoquercitrin | Acetonitrile | 50 | 3.90 | 1.80 |
| Rutin | Acetonitrile | Not Specified | 0.50 | 0.31 |
| Chrysin | Acetonitrile | Not Specified | 1.90 | 0.48 |
| Naringenin | Acetonitrile | Not Specified | 77 | 20.96 |
| Hesperetin | Acetonitrile | Not Specified | 85 | 25.69 |
Data extracted from Chebil et al., "Solubility of Flavonoids in Organic Solvents."
Experimental Protocol: Determination of this compound Solubility
The following is a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent of interest, based on the widely accepted shake-flask method.[1]
Objective:
To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (crystalline solid, purity ≥95%)
-
Selected organic solvent(s) (e.g., methanol, ethanol, DMSO, acetone, ethyl acetate), HPLC grade
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution. These will be used to generate a calibration curve.
-
-
Sample Preparation for Solubility Measurement:
-
Add an excess amount of crystalline this compound to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium with a saturated solution is reached.
-
Add a precisely measured volume of the selected organic solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the dissolved this compound remains constant.
-
-
Sample Collection and Preparation for Analysis:
-
After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility.
-
Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the range of the calibration curve.
-
-
Analysis:
-
Analyze the standard solutions and the diluted sample solutions by HPLC. The mobile phase and column should be selected to achieve good separation and peak shape for this compound.
-
Construct a calibration curve by plotting the peak area (or height) of the standard solutions against their known concentrations.
-
Determine the concentration of this compound in the diluted sample solution using the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution by multiplying the concentration determined from the calibration curve by the dilution factor.
-
The resulting concentration is the equilibrium solubility of this compound in the selected solvent at the specified temperature.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
References
Pachypodol in Plant Extracts: A Technical Guide to Natural Abundance, Analysis, and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the natural abundance of Pachypodol in various plant extracts. It is designed to serve as a critical resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this promising methoxyflavonoid. This document details quantitative data, experimental protocols for extraction and analysis, and explores the molecular pathways influenced by this compound.
Natural Abundance of this compound
This compound, a flavonoid with the chemical name 5,4'-dihydroxy-3,7,3'-trimethoxyflavone, has been identified in several plant species. Its natural abundance varies significantly depending on the plant source, geographical location, and the extraction methods employed. The following table summarizes the currently available quantitative data on this compound content in different plant extracts.
| Plant Species | Plant Part | Extraction Method | This compound Yield/Content | Reference |
| Calycopteris floribunda | Dried Leaves | Column Chromatography | 56.1 mg from 1.7 kg (approx. 0.0033%) | [1] |
| Pogostemon cablin | Dried Aerial Parts | Methanol Extraction followed by fractionation | Not explicitly quantified in this study, but isolated as a major non-volatile constituent. | [2] |
| Croton ciliatoglanduliferus | Aerial Parts | n-Hexane Extraction, Preparative TLC | Isolated, but specific yield not provided. | [3][4] |
| Miliusa balansae | Leaves | Methanolic Extraction | Isolated as a constituent, quantitative data not available. | [5][6] |
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and quantification of this compound from plant materials, compiled from cited scientific literature.
Extraction and Isolation of this compound from Pogostemon cablin
This protocol is adapted from a study focused on the bioactivity-guided isolation of this compound.[2]
2.1.1. Extraction
-
Plant Material: 200 g of dried aerial parts of Pogostemon cablin.
-
Solvent: 500 mL of methanol.
-
Procedure:
-
The dried plant material is extracted with methanol three times under reflux for 3 hours for each extraction.
-
The resulting methanol solutions are combined and concentrated using a rotary evaporator to obtain the crude methanol extract.
-
2.1.2. Fractionation
-
The crude methanol extract is suspended in water.
-
Successive partitioning is performed with n-hexane and ethyl acetate.
-
This process yields an n-hexane fraction, an ethyl acetate fraction, and an aqueous fraction. This compound is primarily found in the n-hexane fraction.
2.1.3. Isolation
-
The n-hexane fraction is subjected to Centrifugal Partition Chromatography (CPC) for further separation.
-
Final purification of this compound is achieved using preparative High-Performance Liquid Chromatography (HPLC).
-
The purity of the isolated this compound is confirmed to be >95% by HPLC-Diode Array Detection (DAD).
General Protocol for HPLC-DAD Quantification of Flavonoids
The following is a general validated method for the quantification of flavonoids in plant extracts, which can be adapted for this compound.[7][8][9]
2.2.1. Instrumentation and Conditions
-
HPLC System: A system equipped with a quaternary pump, online degasser, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using two solvents:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: 0.1% Formic acid in methanol or acetonitrile.
-
-
Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute compounds with increasing hydrophobicity. The specific gradient profile needs to be optimized for the best separation of this compound from other components in the extract.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 25°C.
-
Detection Wavelength: The DAD should be set to scan a range of wavelengths to determine the optimal wavelength for this compound detection, with specific monitoring at its absorption maxima (e.g., around 254 nm and 340 nm for flavonoids).
-
Injection Volume: Typically 10-20 µL.
2.2.2. Sample and Standard Preparation
-
Standard Solution: Prepare a stock solution of purified this compound in methanol at a known concentration (e.g., 1 mg/mL). Create a series of dilutions to generate a calibration curve.
-
Sample Preparation:
-
Accurately weigh the dried plant extract.
-
Dissolve the extract in methanol (or the initial mobile phase composition) to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
2.2.3. Method Validation The analytical method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines to ensure reliable results.[7]
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and the known signaling pathway of this compound.
Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound from Croton ciliatoglanduliferus Ort. as water-splitting enzyme inhibitor on thylakoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Comprehensive Review on Pharmacological Activities of this compound: A Bioactive Compound of an Aromatic Medicinal Plant Pogostemon Cablin Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical constituents of Miliusa balansae leaves and inhibition of nitric oxide production in lipopolysaccharide-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. e-nps.or.kr [e-nps.or.kr]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Protocol for the Isolation of Pachypodol from Calycopteris floribunda Leaves
Application Note
Introduction
Pachypodol, a flavonoid with the chemical structure 5,4'-dihydroxy-3,7,3'-trimethoxyflavone, has demonstrated a range of biological activities, including cytotoxic effects against cancer cell lines and antioxidant properties.[1] This document provides a detailed protocol for the isolation and purification of this compound from the leaves of Calycopteris floribunda, a climbing shrub found in Southeast Asia.[1] The described methodology is intended for researchers in natural product chemistry, pharmacology, and drug development.
Compound Profile: this compound
This compound is a methoxyflavonoid that has been identified as a bioactive constituent in several medicinal plants.[2] Its biological activity is of significant interest, particularly its potential as an antioxidant and anticancer agent. Research has shown that this compound can exert cytoprotective effects through the ERK-dependent Nrf2 activation pathway.[3][4]
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₆O₇ | PubChem |
| Molecular Weight | 344.3 g/mol | PubChem |
| IUPAC Name | 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7-dimethoxychromen-4-one | PubChem |
| PubChem CID | 5281677 | PubChem |
Experimental Protocols
This protocol details the extraction of crude flavonoid mixture from Calycopteris floribunda leaves and the subsequent isolation of this compound using column chromatography.
1. Plant Material Collection and Preparation
-
Collect fresh leaves of Calycopteris floribunda.
-
Wash the leaves thoroughly with distilled water to remove any dirt and contaminants.
-
Air-dry the leaves in the shade at room temperature until they are brittle.
-
Grind the dried leaves into a coarse powder using a mechanical grinder.
2. Extraction of Crude Flavonoids
This protocol utilizes a soxhlet extraction method for efficient extraction of secondary metabolites.[5]
-
Accurately weigh the powdered leaf material.
-
Place the powdered leaves in a thimble and insert it into a Soxhlet extractor.
-
Extract the powder with methanol for 10-12 hours.[5]
-
After extraction, concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
To remove the lipid fraction, wash the crude extract with n-hexane.
-
The resulting defatted extract contains the crude flavonoid mixture.
3. Isolation of this compound by Column Chromatography
Repeated column chromatography over silica gel is the primary method for the isolation of this compound.[1][2]
-
Preparation of the Column:
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).
-
Pour the slurry into a glass column and allow it to pack uniformly without any air bubbles.
-
Wash the packed column with the initial mobile phase solvent.
-
-
Sample Loading:
-
Adsorb the crude flavonoid extract onto a small amount of silica gel.
-
Allow the solvent to evaporate completely, resulting in a free-flowing powder.
-
Carefully load the powdered sample onto the top of the prepared silica gel column.
-
-
Elution and Fraction Collection:
-
Elute the column with a solvent system of increasing polarity. A common starting point is a mixture of n-hexane and ethyl acetate.
-
Begin with a low polarity mixture (e.g., n-hexane:ethyl acetate, 95:5) and gradually increase the proportion of ethyl acetate.
-
Collect the eluate in fractions of equal volume (e.g., 20 mL).
-
-
Monitoring of Fractions:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Spot the fractions on a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate).
-
Visualize the spots under UV light or by using a suitable staining reagent.
-
Pool the fractions that show a spot corresponding to pure this compound.
-
4. Purification and Crystallization
-
Concentrate the pooled fractions containing this compound under reduced pressure.
-
For final purification, crystallization can be performed. A solvent system of petroleum ether and ethyl acetate (20:1 v/v) has been reported to yield yellow needle-shaped crystals of this compound.[6]
-
Filter the crystals and wash them with a cold, non-polar solvent (e.g., petroleum ether) to remove any remaining impurities.
-
Dry the purified this compound crystals in a desiccator.
Data Presentation
Yield of this compound
The yield of this compound can vary depending on the plant material and the efficiency of the extraction and purification process. A reported yield is 56.1 mg of this compound from 1.7 kg of dried Calycopteris floribunda leaves.
Spectroscopic Data for this compound
The structure of the isolated this compound should be confirmed by spectroscopic methods.
Table 1: Mass Spectrometry Data for this compound
| Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) |
| ESI+ | 345.097 [M+H]⁺ | 330.07, 315.05, 287.05, 259.06 |
Table 2: Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Characteristic Absorption Bands (cm⁻¹) |
| O-H (hydroxyl) | Broad peak around 3400-3200 |
| C=O (carbonyl) | Strong peak around 1650-1630 |
| C=C (aromatic) | Peaks in the range of 1600-1450 |
| C-O (ether) | Peaks in the range of 1250-1000 |
Note: Specific peak positions can vary slightly depending on the sample preparation and instrument.
Table 3: ¹H and ¹³C NMR Spectral Data for this compound
Detailed ¹H and ¹³C NMR data with specific chemical shifts and coupling constants should be acquired and compared with literature values for structural confirmation. A representative set of data is provided below for reference.
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |
| 2 | 156.5 | - |
| 3 | 138.8 | - |
| 4 | 176.4 | - |
| 5 | 161.5 | 12.5 (s, 1H) |
| 6 | 98.2 | 6.35 (d, J=2.0) |
| 7 | 165.2 | - |
| 8 | 92.7 | 6.55 (d, J=2.0) |
| 9 | 157.3 | - |
| 10 | 104.2 | - |
| 1' | 123.1 | - |
| 2' | 110.2 | 7.75 (d, J=2.2) |
| 3' | 148.1 | - |
| 4' | 149.9 | - |
| 5' | 115.8 | 7.01 (d, J=8.5) |
| 6' | 121.5 | 7.65 (dd, J=8.5, 2.2) |
| 3-OCH₃ | 60.1 | 3.89 (s, 3H) |
| 7-OCH₃ | 56.3 | 3.95 (s, 3H) |
| 3'-OCH₃ | 55.9 | 3.98 (s, 3H) |
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound.
Signaling Pathway of this compound
Caption: ERK-dependent Nrf2 activation by this compound.
References
- 1. This compound, a flavonol from the leaves of Calycopteris floribunda, inhibits the growth of CaCo 2 colon cancer cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on Pharmacological Activities of this compound: A Bioactive Compound of an Aromatic Medicinal Plant Pogostemon Cablin Benth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound, a Methoxyflavonoid Isolated from Pogostemon cablin Bentham Exerts Antioxidant and Cytoprotective Effects in HepG2 Cells: Possible Role of ERK-Dependent Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijarse.com [ijarse.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating Pachypodol Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the cytotoxic effects of Pachypodol, a naturally occurring flavonoid, using common cell-based assays. Detailed protocols for key experiments are provided, along with data presentation guidelines and visualizations of relevant signaling pathways and experimental workflows.
Introduction to this compound and its Cytotoxic Potential
This compound is a bioactive flavonoid that has been isolated from several medicinal plants.[1] It has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] Of particular interest to cancer research and drug development is its cytotoxic effect on various cancer cell lines.[1][3] Understanding the mechanisms and potency of this compound's cytotoxicity is crucial for its potential development as a therapeutic agent.
Data Presentation: this compound Cytotoxicity
Quantitative data from cytotoxicity assays should be summarized for clear comparison. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| CaCo-2 | Colon Cancer | CellTiter 96® Non-Radioactive Cell Proliferation Assay | 185.6 | [4] |
| KB | Oral Carcinoma | Not Specified | 0.7 (mg/mL) | [3] |
| Hep-G2 | Liver Cancer | Not Specified | 0.55 (mg/mL) | [3] |
Experimental Protocols
Detailed methodologies for key cell-based assays are provided below. These protocols are intended as a guide and may require optimization for specific cell lines and laboratory conditions.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be measured spectrophotometrically.[1][5]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[6]
-
Solubilization: Add 100 µL of solubilization solution to each well.[6]
-
Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method to quantify cell death by measuring the release of lactate dehydrogenase from cells with a damaged plasma membrane.[8]
Materials:
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells lysed with the kit's lysis buffer.
-
Background control: Culture medium without cells.
-
-
Supernatant Collection: After the treatment incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[9]
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10] Annexin V binds to phosphatidylserine (PS) translocated to the outer cell membrane in early apoptosis, while PI stains the nucleus of cells with compromised membranes (late apoptotic and necrotic cells).[3]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
FACS tubes
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described previously.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 200 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[10]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[11]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[10]
Experimental Workflow and Signaling Pathways
Visualizing the experimental process and the molecular pathways involved can aid in understanding the evaluation of this compound's cytotoxicity.
Caption: A typical experimental workflow for assessing the cytotoxicity of this compound.
This compound has been shown to induce apoptosis through the intrinsic pathway and modulate the ERK-dependent Nrf2 signaling pathway.
Caption: Intrinsic apoptosis pathway activated by this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. kumc.edu [kumc.edu]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. This compound, a flavonol from the leaves of Calycopteris floribunda, inhibits the growth of CaCo 2 colon cancer cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 11. static.igem.org [static.igem.org]
Application Notes and Protocols for In Vitro Antioxidant Activity Assays of Pachypodol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pachypodol is a flavonoid found in various medicinal plants, including Pogostemon cablin (Patchouli) and Calycopteris floribunda.[1][2] It has garnered scientific interest due to its potential therapeutic properties, including anti-inflammatory, antimicrobial, and antioxidant activities.[3] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. This compound has been shown to exert antioxidant effects through both direct radical scavenging and by modulating cellular antioxidant defense systems.[4][5]
These application notes provide a comprehensive overview of the common in vitro assays used to evaluate the antioxidant activity of this compound. Detailed protocols for these assays are provided to facilitate reproducible experimental design.
Data Presentation
Currently, specific IC50 values for isolated this compound in direct radical scavenging assays (DPPH, ABTS, FRAP) are not widely available in the peer-reviewed literature. However, studies on plant extracts containing this compound and related flavonoids demonstrate significant antioxidant activity. One study on an ethyl acetate fraction rich in flavonoids, including this compound, reported a potent DPPH scavenging activity.[6] Furthermore, computational studies have suggested that this compound possesses strong radical scavenging potential.[7]
Cellular assays have demonstrated that this compound effectively reduces intracellular ROS levels and enhances the endogenous antioxidant defense system through the activation of the Nrf2 signaling pathway.[4][5]
Table 1: Summary of In Vitro Antioxidant Activity Data for this compound and Related Extracts
| Assay | Test Substance | Result | Reference |
| DPPH Radical Scavenging Assay | Ethyl acetate fraction containing flavonoids | IC50: 17.39 ± 0.13 µg/mL | [6] |
| Superoxide Anion Scavenging Assay | Calycopteris floribunda extracts | High antioxidant activity noted | [1] |
| Cellular Antioxidant Activity | This compound | Attenuated ROS production in HepG2 cells | [4][5] |
| Nrf2/ARE Pathway Activation | This compound | Enhanced ARE-luciferase activity, induced nuclear translocation of Nrf2, and increased expression of antioxidant enzymes (GCLC, GCLM, NQO1) in HepG2 cells. | [4][5] |
Experimental Protocols
Herein are detailed protocols for the most common in vitro antioxidant assays applicable to this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
This compound
-
Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark bottle to protect it from light.
-
Preparation of this compound and Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol). From the stock solution, prepare a series of dilutions to determine the IC50 value. Prepare similar dilutions for the positive control.
-
Assay:
-
To a 96-well plate, add 100 µL of the various concentrations of this compound or the standard.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH solution.
-
For the control, add 100 µL of the respective solvent used for the sample and 100 µL of the solvent for DPPH.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
This compound
-
Positive control (e.g., Trolox or Ascorbic acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the dark-colored ABTS•+ solution.
-
-
Preparation of Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of this compound and Standard Solutions: Prepare a stock solution of this compound and a series of dilutions as described for the DPPH assay.
-
Assay:
-
To a 96-well plate, add 10 µL of the various concentrations of this compound or the standard.
-
Add 190 µL of the working ABTS•+ solution to each well.
-
-
Incubation: Incubate the plate in the dark at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.
-
IC50 Determination: Determine the IC50 value from a plot of scavenging percentage against the concentration of this compound.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
This compound
-
Positive control (e.g., Trolox or Ascorbic acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Preparation of this compound and Standard Solutions: Prepare a stock solution of this compound and a series of dilutions. A standard curve should be prepared using a known antioxidant like Trolox.
-
Assay:
-
To a 96-well plate, add 10 µL of the various concentrations of this compound or the standard.
-
Add 190 µL of the pre-warmed FRAP reagent to each well.
-
-
Incubation: Incubate the plate at 37°C for 4-30 minutes (the incubation time should be optimized).
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation of FRAP Value: The antioxidant capacity is determined from the standard curve of the known antioxidant and is expressed as Trolox equivalents (TE) or ascorbic acid equivalents (AAE).
Superoxide Radical Scavenging Assay (NBT Method)
This assay measures the ability of an antioxidant to scavenge the superoxide radical (O₂•⁻), which is generated in a non-enzymatic system (e.g., PMS-NADH) and detected by the reduction of Nitroblue Tetrazolium (NBT) to a colored formazan product.
Materials:
-
Tris-HCl buffer (e.g., 16 mM, pH 8.0)
-
Nitroblue Tetrazolium (NBT) solution (e.g., 50 µM)
-
NADH (Nicotinamide adenine dinucleotide, reduced) solution (e.g., 78 µM)
-
Phenazine methosulfate (PMS) solution (e.g., 10 µM)
-
This compound
-
Positive control (e.g., Quercetin or Gallic acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of Reagents: Prepare all reagent solutions in the Tris-HCl buffer.
-
Preparation of this compound and Standard Solutions: Prepare a stock solution of this compound and a series of dilutions in the buffer.
-
Assay:
-
In a 96-well plate, mix 50 µL of NBT solution, 50 µL of NADH solution, and 50 µL of the various concentrations of this compound or the standard.
-
To initiate the reaction, add 50 µL of PMS solution to the mixture.
-
-
Incubation: Incubate the plate at room temperature for 5-10 minutes.
-
Measurement: Measure the absorbance at 560 nm.
-
Calculation of Scavenging Activity: The percentage of superoxide radical scavenging is calculated as:
Where A_control is the absorbance of the reaction mixture without the sample, and A_sample is the absorbance with the sample.
-
IC50 Determination: Determine the IC50 value from a plot of scavenging percentage against the concentration of this compound.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for in vitro antioxidant activity screening of this compound.
Signaling Pathway
Caption: this compound activates the ERK/Nrf2 signaling pathway.
References
- 1. scribd.com [scribd.com]
- 2. ijcmas.com [ijcmas.com]
- 3. A Comprehensive Review on Pharmacological Activities of this compound: A Bioactive Compound of an Aromatic Medicinal Plant Pogostemon Cablin Benth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4.4. Total Phenolic, Flavonoid Content and DPPH Assay [bio-protocol.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Anti-inflammatory Effect of Pachypodol in Macrophage Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-inflammatory effects of Pachypodol in macrophage cell lines. The included data summaries, detailed experimental protocols, and signaling pathway diagrams are intended to facilitate further research and development of this compound as a potential anti-inflammatory agent.
Introduction
This compound is a flavonoid that has demonstrated notable anti-inflammatory properties. In macrophage cell lines, such as RAW 264.7, this compound has been shown to mitigate the inflammatory response triggered by stimulants like lipopolysaccharide (LPS). This effect is primarily achieved by inhibiting the production of key inflammatory mediators and modulating critical signaling pathways. These notes detail the experimental evidence and provide standardized protocols for investigating these effects.
Data Presentation
The following tables summarize the quantitative effects of this compound and structurally similar flavonoids on the production of key inflammatory mediators in LPS-stimulated macrophage cell lines. This data provides a comparative reference for the potential efficacy of this compound.
Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production
| Compound | Cell Line | Concentration (µM) | NO Inhibition (%) | PGE2 Inhibition (%) | Reference |
| Pratol | RAW 264.7 | 25 | Significant Reduction | Significant Reduction | [1] |
| 50 | Significant Reduction | Significant Reduction | [1] | ||
| 100 | Significant Reduction | Significant Reduction | [1] | ||
| 4'-Hydroxywogonin | RAW 264.7 | 0.5 - 15 | Dose-dependent Reduction | Dose-dependent Reduction | [2] |
| Fisetin | RAW 264.7 | 5 | 6.84 | Not Reported | [3] |
| 10 | 17.92 | Not Reported | [3] | ||
| 20 | 51.92 | Not Reported | [3] | ||
| Quercetin | RAW 264.7 | 10 | 20.25 | Not Reported | [3] |
| 20 | 36.67 | Not Reported | [3] | ||
| 40 | 59.97 | Not Reported | [3] |
Table 2: Inhibition of Pro-inflammatory Cytokine Production
| Compound | Cell Line | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) | Reference |
| Pratol | RAW 264.7 | 25, 50, 100 | Significant Reduction | Significant Reduction | Significant Reduction | [1] |
| Flavonoids from Chestnut Flowers | RAW 264.7 | Not Specified | Significant Inhibition | Significant Inhibition | Significant Inhibition | [4] |
| Fisetin | RAW 264.7 | 20 | Significant Reduction | Significant Reduction | Not Reported | [3] |
| Quercetin | RAW 264.7 | 40 | Significant Reduction | Significant Reduction | Not Reported | [3] |
Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting macrophages, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound has been shown to inhibit this process.[1]
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in the inflammatory response. It consists of several kinases, including ERK, JNK, and p38. LPS activation of macrophages leads to the phosphorylation and activation of these MAPKs, which in turn activate transcription factors that promote the expression of inflammatory genes. Flavonoids, including likely this compound, can inhibit the phosphorylation of these MAPKs.[3]
Experimental Workflow
A typical workflow for investigating the anti-inflammatory effects of this compound in macrophage cell lines is outlined below.
Experimental Protocols
Cell Culture and Maintenance of RAW 264.7 Macrophages
-
Cell Line: RAW 264.7 (murine macrophage cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency. Detach cells using a cell scraper.
Cell Viability Assay (MTT Assay)
-
Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate. Pre-treat with desired concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).
-
Incubation: Incubate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify NO levels.
Measurement of Pro-inflammatory Cytokines (ELISA)
-
Sample Collection: Collect cell culture supernatants after treatment with this compound and/or LPS as described above.
-
ELISA Procedure: Perform ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits being used.
-
General Steps:
-
Coat a 96-well plate with the capture antibody overnight.
-
Block the plate to prevent non-specific binding.
-
Add standards and samples (supernatants) to the wells.
-
Add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP).
-
Add the substrate and stop the reaction.
-
Measure the absorbance at the appropriate wavelength.
-
Western Blot Analysis for NF-κB and MAPK Pathways
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-IκBα, IκBα, p-p65, p65, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Disclaimer: The quantitative data presented for flavonoids other than this compound are for comparative purposes. The anti-inflammatory effects of this compound should be specifically quantified through dedicated experiments. The provided protocols are general guidelines and may require optimization based on specific laboratory conditions and reagents.
References
- 1. researchgate.net [researchgate.net]
- 2. 4'-Hydroxywogonin suppresses lipopolysaccharide-induced inflammatory responses in RAW 264.7 macrophages and acute lung injury mice | PLOS One [journals.plos.org]
- 3. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effect of flavonoids from chestnut flowers in lipopolysaccharide-stimulated RAW 264.7 macrophages and acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Pachypodol: A Potential Inhibitor of Viral Replication - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pachypodol, a naturally occurring flavonoid, has emerged as a promising candidate for antiviral drug development. Extensive research has demonstrated its selective inhibitory activity against a range of viruses, particularly members of the Picornaviridae family, which includes common human pathogens such as rhinoviruses, coxsackieviruses, and polioviruses.[1][2] This document provides detailed application notes, quantitative data, and experimental protocols to guide researchers in the investigation of this compound as a potential viral replication inhibitor.
The primary mechanism of action for this compound's antiviral effect is the direct inhibition of the host-cell enzyme Phosphatidylinositol 4-kinase III beta (PI4KB).[3] This kinase is essential for the replication of many RNA viruses, as it is hijacked by the virus to create replication organelles within the host cell. By inhibiting PI4KB, this compound effectively disrupts the viral replication cycle at an early stage, between uncoating and the initiation of viral RNA synthesis.[1][2]
Data Presentation
The antiviral activity of this compound (also known as Ro 09-0179) has been quantified in cell culture-based assays. The following table summarizes the available data on its efficacy against various picornaviruses.
| Virus Family | Virus | Assay Type | Cell Line | Endpoint | This compound (Ro 09-0179) Concentration | Reference |
| Picornaviridae | Rhinovirus (various serotypes) | Plaque Reduction | HeLa | 50% inhibition of plaque formation | ~0.03 µg/mL | [1] |
Signaling Pathway
This compound exerts its antiviral effect by targeting a host-cell signaling pathway crucial for viral replication. The diagram below illustrates the inhibition of PI4KB by this compound, which in turn prevents the formation of viral replication organelles.
Caption: this compound inhibits the host kinase PI4KB, preventing viral replication.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the antiviral activity of this compound.
Plaque Reduction Assay for Rhinovirus
This assay quantifies the ability of this compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.
Experimental Workflow:
Caption: Workflow for the Plaque Reduction Assay.
Detailed Methodology:
-
Cell Culture:
-
Seed HeLa cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubate at 37°C in a 5% CO₂ incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for the assay.
-
-
Infection Procedure:
-
When the HeLa cell monolayer is confluent, aspirate the growth medium.
-
Wash the monolayer once with phosphate-buffered saline (PBS).
-
Add the diluted this compound or control medium to the wells and incubate for 1-2 hours at 33°C (optimal temperature for rhinovirus replication).
-
Prepare a viral inoculum of a known titer (e.g., 50-100 plaque-forming units [PFU] per well) in culture medium.
-
Aspirate the this compound-containing medium and add the viral inoculum to each well.
-
Adsorb the virus for 1 hour at 33°C, gently rocking the plates every 15 minutes.
-
-
Overlay and Incubation:
-
Prepare a 2X concentrated overlay medium (e.g., 2X Eagle's Minimum Essential Medium) and a sterile 1.5% agarose solution.
-
Mix the 2X medium and agarose in a 1:1 ratio and cool to approximately 45°C.
-
Add the appropriate concentration of this compound or control to the agarose overlay.
-
Aspirate the viral inoculum and gently add 2 mL of the agarose overlay to each well.
-
Allow the overlay to solidify at room temperature, then incubate the plates at 33°C in a 5% CO₂ incubator for 3-5 days, or until plaques are visible.
-
-
Plaque Visualization and Quantification:
-
Fix the cells by adding a solution of 10% formaldehyde to each well for at least 30 minutes.
-
Carefully remove the agarose plugs.
-
Stain the cell monolayer with a 0.1% crystal violet solution for 15-20 minutes.
-
Gently wash the wells with water to remove excess stain and allow them to air dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each this compound concentration compared to the virus control (no compound).
-
The 50% inhibitory concentration (IC50) can be determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of this compound to protect cells from the virus-induced cell death and morphological changes known as the cytopathic effect.
Experimental Workflow:
Caption: Workflow for the CPE Inhibition Assay.
Detailed Methodology:
-
Cell Culture:
-
Seed a suitable cell line (e.g., Vero cells for coxsackievirus, HeLa cells for rhinovirus) into 96-well microplates to achieve a confluent monolayer within 24 hours.
-
Incubate at 37°C in a 5% CO₂ incubator.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in cell culture medium directly in the 96-well plate. Include cell control (no virus, no compound) and virus control (virus, no compound) wells.
-
Add a standardized amount of virus (e.g., a multiplicity of infection (MOI) of 0.01 to 0.1) to all wells except the cell control wells.
-
Incubate the plates at the optimal temperature for the specific virus (e.g., 37°C for coxsackievirus, 33°C for rhinovirus) for 2-4 days, or until 80-100% CPE is observed in the virus control wells.
-
-
Quantification of Cell Viability:
-
Crystal Violet Staining:
-
Aspirate the medium and fix the cells with 10% formaldehyde for 30 minutes.
-
Stain the cells with 0.1% crystal violet solution for 20 minutes.
-
Wash the plate with water and air dry.
-
Solubilize the stain with a solvent such as methanol or 33% acetic acid.
-
Read the absorbance at a wavelength of 570-595 nm using a microplate reader.
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm.
-
-
-
Data Analysis:
-
Calculate the percentage of CPE inhibition for each concentration of this compound using the following formula: % Inhibition = [(Absorbance of treated, infected cells) - (Absorbance of virus control)] / [(Absorbance of cell control) - (Absorbance of virus control)] * 100
-
The 50% effective concentration (EC50) is the concentration of this compound that inhibits CPE by 50% and can be determined by dose-response curve analysis.
-
In Vitro PI4KB Kinase Assay
This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of PI4KB.
Experimental Workflow:
Caption: Workflow for the in vitro PI4KB Kinase Assay.
Detailed Methodology:
-
Reagents and Materials:
-
Recombinant human PI4KB enzyme.
-
Phosphatidylinositol (PI) substrate.
-
ATP (radiolabeled [γ-³²P]ATP for radiometric assays or unlabeled ATP for luminescence-based assays).
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT).
-
This compound stock solution and serial dilutions.
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assay, or ADP-Glo™ Kinase Assay kit for luminescence assay).
-
-
Assay Procedure (Radiometric Method):
-
In a microcentrifuge tube or 96-well plate, combine the kinase assay buffer, recombinant PI4KB enzyme, and the desired concentration of this compound or vehicle control.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Add the PI substrate.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a solution such as 1 M HCl.
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of phosphorylated product for each reaction.
-
Calculate the percentage of PI4KB inhibition for each this compound concentration relative to the vehicle control.
-
The 50% inhibitory concentration (IC50) is the concentration of this compound that reduces PI4KB activity by 50% and can be determined from a dose-response curve.
-
Conclusion
This compound demonstrates significant potential as a broad-spectrum antiviral agent against picornaviruses through the targeted inhibition of the host factor PI4KB. The provided data and detailed experimental protocols offer a solid foundation for further research into its mechanism of action, efficacy against a wider range of viruses, and potential for therapeutic development. Future studies should focus on obtaining more extensive quantitative data for various picornaviruses and evaluating the in vivo efficacy and safety of this compound and its derivatives.
References
- 1. Reproducible plaquing system for rhinovirus serotypes in HeLa cells--agarose suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antipicornavirus flavone Ro 09-0179 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Structural Characterization of Potent and Selective Inhibitors of Phosphatidylinositol 4 Kinase IIIβ [escholarship.org]
Application Notes and Protocols for Pachypodol in Cancer Cell Line Studies
Introduction
Pachypodol, a naturally occurring methoxyflavonoid isolated from plants such as Pogostemon cablin and Calycopteris floribunda, has demonstrated a range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1][2][3][4] Its potential as a therapeutic agent in oncology is attributed to its ability to modulate key cellular signaling pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis.[3][5] These application notes provide a summary of the quantitative data on this compound's effects on various cancer cell lines and detailed protocols for key experimental assays.
Data Presentation: Cytotoxic Effects of this compound
The cytotoxic and anti-proliferative activity of this compound has been evaluated in several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.
| Cell Line | Cancer Type | Assay | Result (IC50) | Reference |
| CaCo-2 | Colon Carcinoma | Cell Proliferation Assay | 185.6 µM | [1] |
| HepG2 | Hepatocellular Carcinoma | MTT Assay | No significant cytotoxicity up to 100 µM (24h) | [2][6] |
| HepG2 | Hepatocellular Carcinoma | Not Specified | 10 - 50 µM | [7] |
| HTB-26 | Breast Cancer (Aggressive) | Not Specified | 10 - 50 µM | [7] |
| PC-3 | Pancreatic Cancer | Not Specified | 10 - 50 µM | [7] |
| K562 | Human Leukemia | Not Specified | Cytotoxic effects reported | [5] |
| RPMI-8226 | Human Plasmacytoma | Not Specified | Cytotoxic effects reported | [5] |
| L1210 | Murine Lymphocytic Leukemia | Not Specified | Cytotoxic effects reported | [5] |
Note: Discrepancies in HepG2 cell line data may arise from different experimental conditions, such as incubation times or assay methods.
Mandatory Visualizations: Signaling Pathways and Workflows
Caption: Context-dependent role of this compound on the ERK signaling pathway.
Caption: this compound-induced intrinsic apoptosis signaling cascade.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Experimental workflow for cell cycle analysis via flow cytometry.
Experimental Protocols
MTT Cell Viability and Proliferation Assay
This protocol is used to assess the cytotoxic or anti-proliferative effects of this compound on cancer cells.[8] The assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Cancer cell line of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution: DMSO or 0.1% NP-40, 4 mM HCl in isopropanol.[9]
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[9][10]
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound dose) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.[10]
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.[9]
-
Solubilization: Carefully remove the medium containing MTT.[8][9] Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[9] Measure the absorbance at a wavelength of 570-590 nm using a plate reader.[9]
-
Data Analysis: Subtract the absorbance of the blank wells. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against this compound concentration to determine the IC50 value.
Western Blot Analysis for Apoptosis Markers
This protocol is designed to detect changes in the expression levels of key proteins involved in apoptosis, such as caspases and members of the Bcl-2 family, following treatment with this compound.[11][12]
Materials:
-
This compound-treated and control cell samples
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-Actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagent
Procedure:
-
Cell Lysis: After treating cells with this compound for the desired time, collect both adherent and floating cells to ensure inclusion of the apoptotic population.[13] Wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins based on molecular weight by running them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11][13]
-
Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[13]
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with washing buffer (e.g., TBST). Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Wash the membrane again three times with TBST. Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Analyze the band intensities, normalizing the expression of target proteins to a loading control like actin. An increase in cleaved Caspase-3 and cleaved PARP, or an increased Bax/Bcl-2 ratio, is indicative of apoptosis.[11][14]
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content, after treatment with this compound.[15][16][17]
Materials:
-
This compound-treated and control cell samples
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture and treat cells with this compound for a specified duration.
-
Harvesting: Harvest both floating and adherent cells. Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping. This step permeabilizes the cells.[18]
-
Storage: The fixed cells can be stored at -20°C for at least 2 hours or up to several weeks.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash them with PBS. Resuspend the cell pellet in the PI/RNase A staining solution. The RNase A is included to ensure that only DNA is stained by degrading any RNA present.
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI dye will fluoresce when excited by the laser, and the amount of fluorescence is proportional to the amount of DNA in each cell.[18]
-
Data Analysis: Generate a DNA content frequency histogram. Cells in the G0/G1 phase will have 2N DNA content, cells in the G2/M phase will have 4N DNA content, and cells in the S phase will have DNA content between 2N and 4N.[15] Use cell cycle analysis software to quantify the percentage of cells in each phase. An accumulation of cells in a specific phase suggests a cell cycle arrest.
References
- 1. This compound, a flavonol from the leaves of Calycopteris floribunda, inhibits the growth of CaCo 2 colon cancer cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Methoxyflavonoid Isolated from Pogostemon cablin Bentham Exerts Antioxidant and Cytoprotective Effects in HepG2 Cells: Possible Role of ERK-Dependent Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchhub.com [researchhub.com]
- 9. researchgate.net [researchgate.net]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Apoptosis western blot guide | Abcam [abcam.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. researchgate.net [researchgate.net]
- 14. biotech.illinois.edu [biotech.illinois.edu]
- 15. Cell Cycle Analysis - ExpertCytometry [expertcytometry.com]
- 16. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Pachypodol Extraction from Pogostemon cablin (Patchouli)
Welcome to the technical support center for the extraction of Pachypodol from patchouli. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your extraction workflow.
Troubleshooting and FAQs
This section addresses common challenges encountered during the extraction of this compound and other flavonoids from patchouli.
Question 1: Why is my this compound yield consistently low?
Answer: Low yields can stem from several factors related to the plant material, solvent selection, and extraction method.
-
Plant Material Pre-treatment:
-
Drying: Improperly dried leaves can lead to lower extraction efficiency. Fermenting dried leaves for an extended period (e.g., 77 days) has been shown to significantly increase the yield of patchouli oil compared to oven-drying.[1] Fresh leaves generally produce a much lower yield than dried leaves.[1][2]
-
Particle Size: The surface area available for solvent contact is critical. Decreasing the particle size of the dried plant material to less than 0.5 mm is optimal for efficient extraction.[3]
-
-
Solvent Choice:
-
Polarity: The choice of solvent is crucial and should match the polarity of this compound, a methoxyflavonoid. Polar solvents like ethanol and methanol are commonly used for flavonoid extraction.[4] Using a solvent mixture can sometimes provide better results than a single solvent.[3]
-
Solvent-to-Sample Ratio: An insufficient volume of solvent can lead to incomplete extraction. While a higher ratio (e.g., 1:50 or 1:100) may be needed for quantitative analysis, a ratio between 1:5 and 1:10 is often suitable for preparing concentrated extracts.[5]
-
-
Extraction Technique:
-
Conventional Methods: Traditional methods like maceration or Soxhlet extraction can be time-consuming and may not be the most efficient.[3]
-
Modern Techniques: Advanced methods like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) can significantly improve yields and reduce extraction times.[5][6][7]
-
Question 2: How can I reduce the co-extraction of impurities like chlorophyll and waxes?
Answer: The co-extraction of undesirable compounds is a common issue, particularly when using fresh plant material or non-selective solvents.
-
Use Dried Material: Fresh leaves contain a higher amount of chlorophyll, waxes, and resins. Using dried plant material is a simple first step to reduce these impurities.[8]
-
Solvent Selection: A preliminary extraction step with a non-polar solvent like n-hexane can be used to remove waxes and other lipids before extracting the target flavonoids with a more polar solvent. An n-hexane extract of P. cablin has been shown to contain this compound.[9][10]
-
Supercritical Fluid Extraction (SFE): SFE using supercritical CO2 (SC-CO2) is a highly selective method. By modifying parameters like pressure, temperature, and the use of a co-solvent (e.g., ethanol), you can fine-tune the extraction to target specific compounds, leaving many impurities behind.[7][11]
Question 3: I suspect my this compound is degrading during the extraction process. How can I prevent this?
Answer: this compound, like many flavonoids, can be sensitive to high temperatures, pH, and light.
-
Avoid High Temperatures: Prolonged exposure to high temperatures can cause thermal degradation.[8] Techniques like Soxhlet extraction, which involve sustained heating, may not be suitable for thermolabile compounds.[3]
-
Solution: Opt for extraction methods that operate at lower temperatures or for shorter durations. Ultrasound-Assisted Extraction (UAE) is effective for thermolabile compounds as it can reduce extraction time and avoid high-temperature exposure.[3][5] Supercritical Fluid Extraction (SFE) also allows for precise temperature control, often at moderate levels (e.g., 40-80°C).[7]
-
-
Control pH: The pH of the extraction solvent can impact flavonoid stability. For some flavonoids like anthocyanins, a slightly acidic solvent (e.g., 0.1% HCl in methanol) has been shown to be effective.[3] The optimal pH should be determined empirically for this compound.
-
Limit Light Exposure: Perform extractions in a controlled environment with minimal exposure to direct light to prevent photodegradation.
Question 4: Which modern extraction technique is most effective for patchouli?
Answer: The "best" method depends on the desired outcome (yield, purity, cost, environmental impact). Supercritical Fluid Extraction (SFE) and Microwave-Assisted Hydrodistillation (MAHD) have shown superior results compared to traditional methods.
-
Supercritical Fluid Extraction (SC-CO2): This method provides the highest yield and quality. One study achieved an extraction yield of 12.41% at 20 MPa and 80°C, with the resulting oil containing a high concentration of patchouli alcohol (38.70%), a key bioactive compound.[7] SFE is considered a "green" technique as it uses non-toxic CO2 as the primary solvent.[12]
-
Microwave-Assisted Hydrodistillation (MAHD): MAHD offers significant advantages over conventional hydrodistillation, including shorter extraction times (126 min vs. 417 min) and slightly better yields (2.7227% v/w vs. 2.6132% v/w).[13] The microwave air-hydrodistillation (MAHD) variant can further increase the yield to 2.7678%.[6]
-
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to create cavitation, enhancing solvent penetration and mass transfer. It is known for being rapid and efficient, especially for heat-sensitive compounds.[5]
Quantitative Data on Extraction Yields
The following tables summarize quantitative data from various studies to facilitate comparison of different extraction methods and conditions.
Table 1: Comparison of Modern Extraction Techniques for P. cablin
| Extraction Method | Yield | Key Bioactive Content (Patchouli Alcohol) | Extraction Time | Reference |
| Supercritical CO2 (SC-CO2) | 12.41% | 38.70% | 60 min | [7] |
| Microwave Air-Hydrodistillation (MAHD) | 2.7678% | 25.23% | 120 min | [6] |
| Microwave-Assisted Hydrodistillation (MHD) | 2.7227% | 26.32% | 126 min | [6][13] |
| Conventional Hydrodistillation (HD) | 2.6132% | 27.78% | 417 min | [13] |
| Water-Bubble Distillation (WBD) | 2.40% | 61.53% | 360 min | [6] |
Table 2: Effect of Plant Material Pre-treatment on Yield
| Pre-treatment Method | Yield (% dry wt) | Extraction Method | Reference |
| Fermentation (77 days at room temp) | 2.48% | Water-Steam Distillation | [1] |
| Oven Drying (50°C for 40 h) | 0.30% | Water-Steam Distillation | [1] |
| Soxhlet Extraction (Hexane) | 4.97% | Solvent Extraction | [1] |
Table 3: Effect of Solvent on Microwave-Assisted Extraction (MAE) Yield
| Solvent | Optimal Extraction Time | Yield | Patchouli Alcohol Content | Reference |
| Ethanol | 75 min | 28.45% | 5.192% | [14] |
| Hexane | 45 min | 6.25% | 2.445% | [14] |
Experimental Protocols
Protocol 1: General Methanol Reflux Extraction
This protocol is based on a standard method for isolating this compound through solvent reflux.[9]
-
Preparation: Weigh 200 g of dried, powdered P. cablin leaves.
-
Extraction: Place the plant material in a round-bottom flask and add 500 mL of methanol.
-
Reflux: Heat the mixture to reflux and maintain for 3 hours with constant stirring.
-
Filtration: After 3 hours, allow the mixture to cool and then filter to separate the extract from the plant material.
-
Repeat: Repeat the extraction process (steps 2-4) on the plant residue two more times with fresh methanol to ensure complete extraction.
-
Concentration: Combine all three methanol extracts and concentrate them using a rotary evaporator under reduced pressure to obtain the crude methanol extract.
-
Further Processing: The crude extract can then be subjected to fractionation (e.g., with n-hexane) and chromatographic techniques for the isolation of this compound.[9]
Protocol 2: Supercritical Fluid Extraction (SFE)
This protocol outlines the optimized parameters for extracting bioactive compounds from patchouli using SC-CO2.[7]
-
Preparation: Load the extraction vessel with dried and ground patchouli leaves.
-
Set Parameters:
-
Extraction: Begin the flow of supercritical CO2 through the vessel. The extraction is typically run for a set duration (e.g., 60 minutes).
-
Collection: The extract is separated from the CO2 in a collection vessel where the pressure and temperature are lowered, causing the CO2 to return to a gaseous state and the extract to precipitate.
-
Analysis: The resulting crude oil can be analyzed by GC-MS to quantify this compound and other bioactive compounds.
Visualizations: Pathways and Workflows
ERK-Dependent Nrf2 Activation Pathway by this compound
This compound exerts antioxidant effects by activating the Nrf2 signaling pathway. This process is dependent on the phosphorylation of Extracellular Signal-Regulated Kinase (ERK).[9][16] Inhibition of the ERK pathway abrogates the protective effects of this compound.[9][16]
Caption: this compound activates the Nrf2 antioxidant pathway via ERK signaling.
General Experimental Workflow for this compound Isolation
This diagram illustrates a typical workflow for the extraction and purification of this compound from raw patchouli leaves, integrating various potential methods.
Caption: A generalized workflow from raw plant material to purified this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. mdpi.com [mdpi.com]
- 8. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A Comprehensive Review on Pharmacological Activities of this compound: A Bioactive Compound of an Aromatic Medicinal Plant Pogostemon Cablin Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. digital.csic.es [digital.csic.es]
- 12. Optimization of supercritical fluid extraction of essential oils and fatty acids from flixweed (Descurainia Sophia L.) seed using response surface methodology and central composite design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microwave-assisted Hydrodistillation for Extraction of Essential Oil from Patchouli (Pogostemon cablin) Leaves | Periodica Polytechnica Chemical Engineering [pp.bme.hu]
- 14. jurnal.untirta.ac.id [jurnal.untirta.ac.id]
- 15. Optimization of conditions for supercritical fluid extraction of flavonoids from hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Pachypodol in Aqueous Solutions: A Technical Guide for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of pachypodol in aqueous solutions for cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular effects?
This compound is a methoxyflavonoid with known antioxidant and cytoprotective properties.[1][2][3] Its primary mechanism of action involves the activation of the ERK-dependent Nrf2 signaling pathway.[1][2][3] This activation leads to the expression of antioxidant enzymes that protect cells from oxidative stress.[1][2][3] this compound has been shown to protect hepatocytes from oxidative injury and has potential applications in studying pathways related to oxidative stress.[1][2][3]
Q2: Why is this compound difficult to dissolve in aqueous cell culture media?
Like many flavonoids, this compound is a hydrophobic molecule. This inherent low water solubility can lead to precipitation when it is introduced into aqueous-based cell culture media, making it difficult to achieve desired experimental concentrations and ensure consistent cellular exposure.
Q3: What are the recommended solvents for preparing a this compound stock solution?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving this compound for in vitro studies.[3] It is crucial to use anhydrous, sterile DMSO to prepare a high-concentration stock solution.
Q4: What is the maximum concentration of DMSO that is safe for most cell lines?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is essential to include a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments to account for any potential effects of the solvent on cell viability and function.
Q5: Can cyclodextrins be used to improve the solubility of this compound?
Yes, cyclodextrins can be an effective way to enhance the aqueous solubility of hydrophobic compounds like flavonoids.[4][5][6][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative that can form inclusion complexes with this compound, increasing its solubility and bioavailability in aqueous solutions.[4][5][6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| This compound precipitates immediately upon addition to cell culture medium. | The concentration of this compound in the final solution exceeds its aqueous solubility. The stock solution was added too quickly to the medium. The medium was not at the optimal temperature. | Prepare a more dilute stock solution of this compound in DMSO to reduce the final concentration required. Add the this compound stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling.[8] Consider using a cyclodextrin complex to increase aqueous solubility. |
| The cell culture medium becomes cloudy after adding this compound. | This may be due to the formation of fine precipitates of this compound or interactions with components in the serum of the culture medium. | Ensure the final DMSO concentration is not causing protein precipitation from the serum. Try reducing the serum concentration if your cell line can tolerate it. Filter the final this compound-containing medium through a 0.22 µm sterile filter before adding it to the cells. However, be aware that this may remove some of the precipitated compound, altering the final concentration. |
| Inconsistent experimental results between different batches of this compound solution. | The this compound in the stock solution may not have been fully dissolved initially, or it may have precipitated out of solution during storage. | Before each use, visually inspect the DMSO stock solution for any precipitates. If precipitates are present, gently warm the solution at 37°C and sonicate until fully dissolved.[8] Prepare fresh dilutions in culture medium for each experiment. |
| Observed cytotoxicity is higher than expected, even at low this compound concentrations. | The final DMSO concentration in the culture medium may be too high for your specific cell line. | Perform a dose-response experiment with DMSO alone to determine the maximum tolerable concentration for your cells. Ensure your vehicle control is appropriate. |
| Difficulty dissolving this compound in DMSO to prepare the stock solution. | The this compound may require some energy to dissolve completely. | After adding the DMSO to the this compound powder, gently warm the mixture to 37°C and use a sonicator or vortex mixer to facilitate dissolution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Aseptically weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve a final concentration of 10 mM.
-
Gently warm the tube to 37°C and vortex or sonicate until the this compound is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: Preparation of this compound-HP-β-Cyclodextrin Inclusion Complex
This protocol provides a method for enhancing the aqueous solubility of this compound through complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD) using the freeze-drying method.[4][6]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Distilled water
-
Ethanol
-
Freeze-dryer
Procedure:
-
Prepare a 1:1 molar ratio solution of this compound and HP-β-CD.
-
Dissolve the calculated amount of this compound in a minimal amount of ethanol.
-
Dissolve the HP-β-CD in distilled water.
-
Slowly add the this compound solution to the HP-β-CD solution while stirring continuously.
-
Continue to stir the mixture at room temperature for 24-48 hours, protected from light.
-
Freeze the resulting solution at -80°C.
-
Lyophilize the frozen solution using a freeze-dryer to obtain a solid powder of the this compound-HP-β-CD inclusion complex.
-
The resulting powder can be dissolved in water or cell culture medium to prepare a stock solution.
Protocol 3: Cell Viability Assessment using MTT Assay
This protocol outlines the steps for assessing the cytotoxicity of this compound in a cell line such as HepG2 using an MTT assay.[9][10][11]
Materials:
-
HepG2 cells (or other cell line of interest)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO or as a cyclodextrin complex)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete cell culture medium from your stock solution. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.[11]
-
Measure the absorbance at 570 nm using a microplate reader.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Temperature (°C) |
| Water | Poorly soluble | 25 |
| DMSO | Soluble | 25 |
| Ethanol | Soluble | 25 |
Table 2: Recommended Final DMSO Concentrations for Cell Culture
| Cell Type | Recommended Max. DMSO Concentration (%) | Notes |
| Most immortalized cell lines | 0.5% | Always include a vehicle control. |
| Primary cells/Stem cells | ≤ 0.1% | These cell types are generally more sensitive to DMSO. |
| Sensitive cell lines | < 0.1% | A dose-response curve for DMSO toxicity is highly recommended. |
Visualizations
Caption: this compound-activated ERK/Nrf2 signaling pathway.
Caption: Experimental workflow for assessing this compound cytotoxicity.
References
- 1. This compound, a Methoxyflavonoid Isolated from Pogostemon cablin Bentham Exerts Antioxidant and Cytoprotective Effects in HepG2 Cells: Possible Role of ERK-Dependent Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis | Semantic Scholar [semanticscholar.org]
- 6. Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The challenge of flavonoid/cyclodextrin complexation in a complex matrix of the quercetin, luteolin, and 3- O-methylquercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. This compound, a Methoxyflavonoid Isolated from Pogostemon cablin Bentham Exerts Antioxidant and Cytoprotective Effects in HepG2 Cells: Possible Role of ERK-Dependent Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. MTT (Assay protocol [protocols.io]
Technical Support Center: Chromatographic Purification of Pachypodol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chromatographic purification of Pachypodol.
Troubleshooting Guide
This guide addresses common challenges encountered during the chromatographic purification of this compound in a question-and-answer format.
Question: I am observing low resolution and peak tailing during the column chromatography of my this compound-containing extract. What are the likely causes and solutions?
Answer: Poor resolution and peak tailing in column chromatography can stem from several factors. Firstly, consider the stationary phase. This compound, a flavonoid, can exhibit strong interactions with silica gel, leading to tailing.
-
Solution:
-
Optimize the Mobile Phase: A common issue is a mobile phase with either too low or too high a polarity. For silica gel chromatography of methoxyflavonoids like this compound, a gradient elution with a non-polar solvent (e.g., n-hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol) is often effective.[1][2][3][4] Gradually increasing the polarity can improve separation.
-
Deactivate Silica Gel: The acidic nature of silica gel can lead to irreversible adsorption or degradation of sensitive compounds. Deactivating the silica gel by treating it with a small amount of a base like triethylamine mixed in the mobile phase can mitigate this issue.
-
Alternative Stationary Phases: If tailing persists, consider using an alternative stationary phase such as alumina or a bonded phase like C18 for reversed-phase chromatography.
-
Question: My this compound yield is consistently low after purification. What steps can I take to improve it?
Answer: Low yield is a frequent challenge in natural product isolation. Several factors throughout the extraction and purification process can contribute to this.
-
Solution:
-
Extraction Efficiency: Ensure your initial extraction from the plant material (e.g., Pogostemon cablin) is efficient.[5] Repeated extractions (at least three times) with a suitable solvent like methanol can maximize the recovery of this compound.[6]
-
Compound Stability: Flavonoids can be susceptible to degradation by light, heat, and pH changes. Protect your extracts and fractions from light and avoid high temperatures during solvent evaporation.
-
Irreversible Adsorption: As mentioned, this compound can irreversibly adsorb to the stationary phase. In addition to optimizing the mobile phase and deactivating silica, techniques like High-Speed Counter-Current Chromatography (HSCCC) can be beneficial as they operate without a solid support matrix, thus minimizing sample loss due to adsorption.[7]
-
Fraction Collection: Ensure that your fraction collection is optimized. Broader peaks may require collecting a larger number of smaller fractions to avoid losing the product in the tailing edges of the peak.
-
Question: I am struggling with co-eluting impurities that are difficult to separate from this compound. How can I resolve this?
Answer: Co-elution of structurally similar compounds is a common problem in the purification of flavonoids from complex plant extracts. Pogostemon cablin contains other flavonoids and terpenoids that may have similar polarities to this compound.[1][4]
-
Solution:
-
Multi-step Purification: A single chromatographic step is often insufficient to achieve high purity. A multi-step approach is recommended. For instance, an initial separation by flash chromatography or Centrifugal Partition Chromatography (CPC) can be followed by a polishing step using preparative High-Performance Liquid Chromatography (prep-HPLC).[5][6]
-
Orthogonal Separation Methods: Employing different separation techniques that rely on different principles can be highly effective. For example, combining a normal-phase separation on silica gel with a reversed-phase separation on a C18 column can resolve compounds that co-elute in one of the systems.
-
High-Resolution Techniques: Techniques like prep-HPLC and HSCCC offer higher resolution compared to traditional column chromatography and can be instrumental in separating closely eluting impurities.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical chromatographic methods used for this compound purification?
A1: The most commonly employed methods for the purification of this compound include:
-
Repeated Column Chromatography: Often on silica gel, using a gradient of solvents like n-hexane and ethyl acetate.[1][2][3]
-
Centrifugal Partition Chromatography (CPC): A liquid-liquid chromatography technique that avoids solid supports, minimizing irreversible adsorption.[6]
-
High-Speed Counter-Current Chromatography (HSCCC): Another liquid-liquid technique that is effective for separating flavonoids.[7][8]
-
Preparative High-Performance Liquid Chromatography (prep-HPLC): Typically used as a final polishing step to achieve high purity (>95%).[5][6]
Q2: What is a suitable mobile phase for the purification of this compound using silica gel column chromatography?
A2: A gradient elution is generally preferred. A common approach is to start with a non-polar solvent system, such as n-hexane with a small percentage of ethyl acetate, and gradually increase the proportion of ethyl acetate or switch to a more polar modifier like methanol. The exact gradient will depend on the complexity of the extract and should be optimized using Thin Layer Chromatography (TLC).
Q3: What purity and yield can I expect from the purification of this compound?
A3: The purity and yield are highly dependent on the starting material and the purification methods employed. With a multi-step approach involving techniques like CPC or HSCCC followed by preparative HPLC, it is possible to achieve a purity of over 95%.[6] The yield from dried plant material is typically low, for example, around 0.05% from dried leaves of Pogostemon cablin.
Q4: Are there any stability concerns for this compound during purification?
A4: Yes, like many flavonoids, this compound can be sensitive to environmental factors. It is advisable to protect samples from prolonged exposure to light and high temperatures. Additionally, strong acidic or basic conditions should be avoided unless necessary for a specific chromatographic step, as they can potentially cause degradation.
Data Presentation
Table 1: Comparison of Chromatographic Methods for this compound Purification
| Chromatographic Method | Stationary Phase/Solvent System | Typical Purity | Typical Yield (from dried P. cablin leaves) | Key Advantages | Common Challenges |
| Column Chromatography | Silica Gel; n-hexane/ethyl acetate gradient | Moderate to High | Variable | Low cost, scalable | Peak tailing, irreversible adsorption, lower resolution |
| Centrifugal Partition Chromatography (CPC) | Liquid-liquid system | High | Moderate | No solid support, high sample loading | Equipment intensive |
| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid system (e.g., n-hexane-ethyl acetate-methanol-water) | High (>95%) | Moderate | No irreversible adsorption, good resolution | Solvent system selection can be complex |
| Preparative HPLC | C18; methanol/water or acetonitrile/water gradient | Very High (>95%) | Low to Moderate | High resolution, automated | Lower sample capacity, high solvent consumption |
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation of this compound from Pogostemon cablin
-
Extraction:
-
Solvent Partitioning:
Protocol 2: Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)
-
Solvent System Selection: A suitable two-phase solvent system is selected based on the partition coefficient (K) of this compound. A commonly used system for flavonoids is n-hexane-ethyl acetate-methanol-water.[7]
-
HSCCC Operation:
-
The HSCCC column is first filled with the stationary phase (e.g., the upper phase of the solvent system).
-
The apparatus is rotated at a specific speed (e.g., 800 rpm), and the mobile phase (e.g., the lower phase) is pumped through the column at a constant flow rate.
-
Once hydrodynamic equilibrium is reached, the sample (the n-hexane fraction dissolved in a mixture of the two phases) is injected.
-
The effluent is monitored with a UV detector, and fractions are collected based on the chromatogram.
-
Protocol 3: Final Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Column and Mobile Phase: A reversed-phase C18 column is commonly used. The mobile phase is typically a gradient of methanol or acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[9]
-
Purification:
-
The this compound-containing fractions from the previous purification step are pooled, concentrated, and dissolved in the initial mobile phase.
-
The sample is injected into the prep-HPLC system.
-
The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.
-
The purity of the collected fraction is confirmed by analytical HPLC.
-
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: ERK-Nrf2 signaling pathway activated by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. A Comprehensive Review on Pharmacological Activities of this compound: A Bioactive Compound of an Aromatic Medicinal Plant Pogostemon Cablin Benth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a Methoxyflavonoid Isolated from Pogostemon cablin Bentham Exerts Antioxidant and Cytoprotective Effects in HepG2 Cells: Possible Role of ERK-Dependent Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Methoxyflavonoid Isolated from Pogostemon cablin Bentham Exerts Antioxidant and Cytoprotective Effects in HepG2 Cells: Possible Role of ERK-Dependent Nrf2 Activation [mdpi.com]
- 7. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Khan Academy [khanacademy.org]
Technical Support Center: Optimizing HPLC Parameters for Pachypodol Peak Resolution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of Pachypodol.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting HPLC conditions for this compound analysis?
A1: A common starting point for the analysis of this compound, a methoxyflavonoid, is reversed-phase HPLC. Based on methods used for the isolation and analysis of flavonoids from natural sources, a C18 column is a suitable stationary phase.[1] The mobile phase often consists of a gradient of methanol and water, with a small amount of acid, such as acetic acid or formic acid, to improve peak shape.[1][2]
Q2: My this compound peak is showing significant tailing. What are the potential causes and solutions?
A2: Peak tailing for flavonoid compounds like this compound can be caused by several factors. One common reason is the interaction of the analyte with active silanol groups on the silica-based column packing. To mitigate this, adding a small amount of acid (e.g., 0.1% acetic acid or formic acid) to the mobile phase can help to suppress the ionization of silanol groups and reduce tailing.[2] Other potential causes include column overload, using a sample solvent stronger than the mobile phase, or column contamination.
Q3: I am observing poor resolution between the this compound peak and other components in my sample. How can I improve it?
A3: Improving resolution in HPLC can be achieved by optimizing several parameters. You can adjust the mobile phase composition, such as the gradient slope or the organic solvent ratio, to enhance the separation between closely eluting peaks.[3][4] Modifying the flow rate or the column temperature can also impact resolution.[5][6] Additionally, using a column with a smaller particle size or a longer length can increase column efficiency and, consequently, resolution.[7][8]
Q4: My this compound peak retention time is shifting between injections. What should I investigate?
A4: Retention time shifts can be attributed to several factors. Inconsistent mobile phase preparation is a common cause, so ensure accurate and consistent composition. Fluctuations in column temperature can also lead to shifts; using a column oven is recommended for stable temperatures.[5] Leaks in the HPLC system or problems with the pump can cause flow rate variations, which directly affect retention times. Finally, ensure the column is properly equilibrated with the mobile phase before each injection.
Q5: I am seeing ghost peaks in my chromatogram when analyzing this compound. How can I eliminate them?
A5: Ghost peaks are extraneous peaks that can originate from various sources. Contaminated solvents or additives in the mobile phase are a frequent cause. Using high-purity, HPLC-grade solvents and fresh mobile phase can help. Carryover from previous injections can also lead to ghost peaks, so implementing a robust needle and injector washing protocol is important. Another source can be the degradation of the sample or components leaching from the vials or caps.
Troubleshooting Guides
Issue 1: Poor this compound Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Secondary interactions with silanol groups | Add a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase. | Sharper, more symmetrical peak. |
| Column overload | Reduce the sample concentration or injection volume. | Improved peak symmetry. |
| Sample solvent stronger than mobile phase | Dissolve the sample in the initial mobile phase composition. | Reduced peak distortion. |
| Column contamination or aging | Flush the column with a strong solvent or replace the column. | Restoration of good peak shape. |
| Inappropriate mobile phase pH | Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound.[9][10] | Symmetrical peak shape. |
Issue 2: Inadequate Resolution of this compound Peak
| Parameter to Optimize | Action | Effect on Resolution |
| Mobile Phase Gradient | Decrease the gradient steepness (i.e., slower increase in organic solvent concentration).[3][4] | Increases separation time and can improve resolution between closely eluting peaks. |
| Mobile Phase Composition (Isocratic) | Decrease the percentage of the strong (organic) solvent. | Increases retention time and may improve the separation of early-eluting peaks. |
| Flow Rate | Decrease the flow rate.[5] | Can increase column efficiency and improve resolution, but will also increase run time. |
| Column Temperature | Increase or decrease the temperature.[5][6] | Can alter selectivity and viscosity, potentially improving resolution. The effect is compound-dependent. |
| Column | Use a column with smaller particles or a longer column.[7][8] | Increases the number of theoretical plates (efficiency), leading to better resolution. |
Experimental Protocols
Illustrative HPLC Method for this compound Analysis
This protocol provides a starting point for the HPLC analysis of this compound. Optimization will likely be required based on the specific sample matrix and analytical goals.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Acetic Acid
-
Solvent B: Methanol
-
-
Gradient Program (Illustrative):
Time (min) % Solvent A % Solvent B 0 40 60 25 18 82 30 18 82 | 35 | 40 | 60 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 276 nm[1]
-
Injection Volume: 10 µL
Data Presentation
Table 1: Effect of Mobile Phase Modifier on this compound Peak Shape (Illustrative Data)
| Mobile Phase Composition | Retention Time (min) | Peak Asymmetry (Tailing Factor) |
| Methanol:Water (70:30) | 8.5 | 1.8 |
| Methanol:Water with 0.1% Acetic Acid (70:30) | 8.2 | 1.2 |
| Methanol:Water with 0.1% Formic Acid (70:30) | 8.1 | 1.1 |
Table 2: Influence of Flow Rate on this compound Resolution (Illustrative Data)
| Flow Rate (mL/min) | Retention Time (min) | Resolution (Rs) with an adjacent impurity |
| 1.2 | 7.0 | 1.3 |
| 1.0 | 8.2 | 1.8 |
| 0.8 | 10.1 | 2.2 |
Mandatory Visualization
Caption: Troubleshooting workflow for poor this compound peak resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 3. mastelf.com [mastelf.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of column temperature and eluent flow rate on the high performance liquid chromatographic analysis of cyclosporin a and d - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromtech.com [chromtech.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. agilent.com [agilent.com]
Preventing degradation of Pachypodol during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Pachypodol during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation?
A1: this compound, a methoxyflavonoid, is susceptible to degradation from exposure to several factors, including:
-
pH: Basic (alkaline) conditions are particularly detrimental to the stability of many flavonoids, and acidic conditions can also cause degradation, although often to a lesser extent.[1][2][3]
-
Oxidation: As an antioxidant, this compound can be degraded by oxidizing agents. Exposure to atmospheric oxygen over time or reactive oxygen species in solution can lead to its degradation.[1][2][4]
-
Temperature: Elevated temperatures can accelerate the degradation of this compound.[1][2][5] Long-term storage at room temperature may lead to a gradual loss of the compound.
-
Light: Exposure to UV or even ambient light can induce photodegradation of flavonoids.[6][7]
Q2: What are the ideal storage conditions for solid this compound?
A2: To ensure the long-term stability of solid this compound, it is recommended to store it in a tightly sealed container, protected from light, at a low temperature. For optimal long-term storage, keeping it in a freezer at -20°C or colder is advisable. The container should be opaque or wrapped in aluminum foil to prevent light exposure.
Q3: How should I store this compound in solution?
A3: this compound solutions are generally less stable than the solid compound. If you need to store this compound in solution, it is best to:
-
Use a suitable solvent in which it is stable.
-
Prepare fresh solutions for each experiment whenever possible.
-
If storage is necessary, store the solution in small aliquots in tightly sealed vials, protected from light, at -20°C or -80°C.
-
Before use, allow the solution to come to room temperature slowly and vortex gently to ensure homogeneity.
Q4: I am seeing unexpected results in my cell-based assays with this compound. Could degradation be the cause?
A4: Yes, the degradation of this compound could lead to a loss of its biological activity and potentially produce byproducts with different effects. If you suspect degradation, consider the following:
-
Was the stock solution stored correctly and for how long?
-
Was the compound repeatedly freeze-thawed?
-
Was the this compound exposed to light or high temperatures during the experiment?
-
You can perform an analytical check of your stock solution using HPLC to confirm the purity and concentration of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments. | This compound degradation in stock solution or during the experiment. | Prepare fresh stock solutions. Store stock solutions in small, single-use aliquots at -20°C or -80°C, protected from light. Minimize exposure of the compound to light and elevated temperatures during experimental procedures. |
| Appearance of unknown peaks in HPLC analysis of a this compound sample. | Degradation of this compound into byproducts. | Review the storage and handling procedures. The sample may have been exposed to harsh conditions (e.g., high temperature, light, incompatible pH). A forced degradation study can help identify potential degradation products.[1][2][3][8] |
| Variability in results between experiments. | Inconsistent concentration of active this compound due to degradation. | Standardize the preparation and storage of this compound solutions. Always use a fresh aliquot for each experiment. Confirm the concentration of your stock solution periodically via HPLC. |
| Discoloration of this compound solution. | Potential oxidation or other chemical degradation. | Discard the solution. Prepare a fresh solution using high-purity solvent and store it under the recommended conditions (cold, dark, and tightly sealed). |
Recommended Storage Conditions for this compound
| Form | Temperature | Light Condition | Atmosphere | Container |
| Solid | -20°C or below (long-term) | Protect from light | Inert gas (e.g., argon) if possible | Tightly sealed, opaque vial |
| 2-8°C (short-term) | Protect from light | Inert gas if possible | Tightly sealed, opaque vial | |
| In Solution | -80°C (long-term) | Protect from light | Headspace flushed with inert gas | Tightly sealed, opaque glass vial |
| -20°C (short-term) | Protect from light | Headspace flushed with inert gas | Tightly sealed, opaque glass vial |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to understand its stability profile.
1. Materials:
-
This compound
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Water bath or incubator
-
UV lamp
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Degradation:
-
Mix 1 mL of this compound stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M NaOH.
-
Dilute with methanol to a suitable concentration for HPLC analysis.
-
-
Base Degradation:
-
Mix 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for 1 hour.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute with methanol for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 2 hours, protected from light.
-
Dilute with methanol for HPLC analysis.
-
-
Thermal Degradation:
-
Place a vial containing solid this compound in an oven at 80°C for 24 hours.
-
Alternatively, heat a solution of this compound in methanol at 60°C for 24 hours.
-
Prepare a solution from the heat-treated solid or dilute the heated solution for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound in methanol to UV light (254 nm) for 24 hours.
-
Keep a control sample wrapped in aluminum foil under the same conditions.
-
Dilute the solutions for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze all samples by reverse-phase HPLC.
-
A suitable mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the area of the this compound peak.
-
Visualizations
References
- 1. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. A Comprehensive study of stress degradation pathways of Ascorbic acid to standardize Flavonoids-Related impurities derived from ascorbic acid | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low bioactivity of synthetic Pachypodol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing synthetic pachypodol effectively in their experiments.
Troubleshooting Guide
This guide addresses common issues that may lead to lower-than-expected bioactivity of synthetic this compound.
Issue 1: Low or No Observed Bioactivity in Cellular Assays
If your synthetic this compound is showing reduced or no effect in your experiments, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Compound Purity and Integrity | 1. Verify Purity: Obtain a certificate of analysis (CoA) from your supplier. If not available or if purity is questionable, consider analytical techniques like HPLC or LC-MS to confirm the purity of your synthetic this compound. Impurities from the synthesis process can interfere with its biological activity. 2. Check for Degradation: Improper storage can lead to degradation. Ensure the compound has been stored correctly (see FAQ section). If degradation is suspected, acquire a new, verified batch. |
| Solubility Issues | 1. Confirm Solubilization: this compound is soluble in DMSO.[1] Ensure you are using a suitable solvent and that the compound is fully dissolved before adding it to your cell culture media. 2. Avoid Precipitation: When diluting your stock solution in aqueous media, watch for any signs of precipitation. If precipitation occurs, you may need to optimize your final solvent concentration or use a different delivery vehicle. 3. Sonication: Gentle sonication can aid in dissolving the compound. |
| Experimental Setup | 1. Cell Line Sensitivity: Different cell lines can exhibit varying sensitivity to this compound. The reported IC50 for the CaCo-2 colon cancer cell line is 185.6 µM.[2] If you are using a different cell line, it may be more or less sensitive. 2. Concentration Range: Ensure you are using a broad enough concentration range to observe a dose-dependent effect. Based on published data, concentrations up to 100 µM have been used without significant cytotoxicity in HepG2 cells.[1] 3. Incubation Time: The duration of exposure to the compound can be critical. Optimize the incubation time for your specific assay and cell line. 4. Positive Control: Always include a positive control in your experiments to ensure that your assay is working as expected. |
| Mechanism of Action | 1. Pathway Activation: this compound has been shown to exert its antioxidant and cytoprotective effects through the ERK-dependent activation of the Nrf2 signaling pathway.[1][3] Ensure your chosen cell line has a functional ERK/Nrf2 pathway. 2. Assay Target: Confirm that your experimental assay is designed to measure an endpoint that is modulated by the known mechanism of action of this compound. |
A logical workflow for troubleshooting low bioactivity is presented below.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound has been shown to exert antioxidant and cytoprotective effects, which are mediated by the activation of the Nrf2 signaling pathway.[1][3] This activation is dependent on the phosphorylation of ERK (Extracellular signal-regulated kinase).[1][3][4] Inhibition of the ERK pathway has been shown to eliminate the increase in ARE (antioxidant response element) luciferase activity, nuclear Nrf2 accumulation, and the mRNA levels of antioxidant enzymes that are typically induced by this compound.[1][3][4]
The signaling pathway is illustrated in the diagram below.
Q2: What are the recommended storage conditions for synthetic this compound?
Q3: In which solvents is this compound soluble?
A3: this compound has been shown to be soluble in dimethyl sulfoxide (DMSO).[1] When preparing stock solutions, ensure the compound is fully dissolved before making further dilutions in aqueous media for your experiments.
Q4: What are some reported IC50 values for this compound?
A4: The cytotoxic potential of this compound has been evaluated in various cancer cell lines. The reported IC50 values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| CaCo-2 | Colon Cancer | 185.6 | [2] |
| KB | Oral Epidermoid Carcinoma | 0.7 µg/mL (~2.1 µM) | [7] |
| Hep-G2 | Hepatocellular Carcinoma | 0.55 µg/mL (~1.6 µM) | [7] |
Note: The conversion from µg/mL to µM for KB and Hep-G2 cells is an approximation based on the molecular weight of this compound (C18H16O7, MW: 344.32 g/mol ) and should be used as a general guide.
Q5: Is there a general protocol for assessing the bioactivity of this compound?
A5: A general workflow for assessing the bioactivity of this compound in a cellular context is provided below. This should be adapted to your specific research question and experimental system.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effects of this compound on adherent cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment) and a positive control for cytotoxicity.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Disclaimer: This information is intended for research use only. Please consult the relevant scientific literature for detailed protocols and safety information.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, a flavonol from the leaves of Calycopteris floribunda, inhibits the growth of CaCo 2 colon cancer cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Methoxyflavonoid Isolated from Pogostemon cablin Bentham Exerts Antioxidant and Cytoprotective Effects in HepG2 Cells: Possible Role of ERK-Dependent Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biomedres.us [biomedres.us]
- 6. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comprehensive Review on Pharmacological Activities of this compound: A Bioactive Compound of an Aromatic Medicinal Plant Pogostemon Cablin Benth [mdpi.com]
Enhancing the stability of Pachypodol in formulation studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Pachypodol in formulation studies.
Section 1: Frequently Asked Questions (FAQs) - Understanding this compound Stability
Q1: What is this compound and why is its stability a concern in formulations?
This compound, also known as 4′,5-Dihydroxy-3,3′,7-trimethoxyflavone, is an O-methylated flavonol, a type of flavonoid found in various plants like Pogostemon cablin[1][2]. Like many flavonoids, its poly-phenolic structure makes it susceptible to degradation from environmental factors such as heat, light, moisture, and oxygen[3]. This degradation can lead to a loss of potency, altered bioavailability, and the formation of potentially undesirable byproducts, compromising the therapeutic efficacy and safety of the final formulation.
Q2: What are the primary factors that cause this compound degradation?
The stability of flavonoids like this compound is influenced by several factors:
-
Oxidation: The hydroxyl groups on the flavonoid structure are prone to oxidation, which can be accelerated by exposure to oxygen, heat, and light. The presence of metal ions can also catalyze oxidative degradation[3][4].
-
Hydrolysis: Depending on the pH of the formulation, this compound can undergo hydrolysis. Studies on flavonoids suggest that extreme acidic or basic conditions can promote degradation[4].
-
Photodegradation: Exposure to UV or visible light can provide the energy needed to initiate degradation reactions. Therefore, formulations should be protected from light[5].
-
Temperature: High temperatures accelerate the rate of all chemical degradation reactions, including oxidation and hydrolysis[6].
-
Chemical Structure: While the methoxy groups in this compound's structure can offer some protection against degradation compared to flavonoids with more hydroxyl groups, it remains susceptible[7][8].
Q3: How does this compound's antioxidant activity relate to its stability?
This compound exerts antioxidant effects by activating the ERK-dependent Nrf2 signaling pathway, which enhances the expression of endogenous antioxidant enzymes[9][10]. This intrinsic antioxidant capability can help protect it from some oxidative degradation. However, in this process, the this compound molecule itself is oxidized, leading to its own degradation. Therefore, while its antioxidant action is beneficial therapeutically, it underscores its susceptibility to oxidative environments.
Section 2: Troubleshooting Guide
Q1: My this compound-containing solution is showing a significant color change (e.g., turning yellow or brown) over a short period. What is causing this and how can I prevent it?
A1: A color change is a common indicator of chemical degradation, most likely oxidation.
-
Probable Cause: The phenolic hydroxyl groups in the this compound structure are likely oxidizing, leading to the formation of colored degradation products. This is often accelerated by exposure to air (oxygen), light, or trace metal ions in your solvent or excipients.
-
Troubleshooting Steps & Solutions:
-
Inert Environment: Prepare and store the formulation under an inert gas like nitrogen or argon to displace oxygen.
-
Antioxidants: Add antioxidants to the formulation. These agents act as free radical scavengers and are preferentially oxidized, thereby sparing the this compound[11].
-
Chelating Agents: Incorporate a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.
-
Light Protection: Store the formulation in amber or opaque containers to protect it from light-induced degradation[11].
-
pH Control: Ensure the pH of your formulation is in a range where this compound is most stable. This often requires experimentation, but a neutral to slightly acidic pH is typically a good starting point for flavonoids[3].
-
Q2: I am observing a loss of this compound potency in my semi-solid formulation, but with no obvious color change. What could be the issue?
A2: Potency loss without a visible change can be due to more subtle degradation pathways or interactions with excipients.
-
Probable Cause: The issue could be hydrolysis or interactions with other components in your formulation. Incompatibility with certain excipients can lead to the formation of adducts or degradation products that are not colored.
-
Troubleshooting Steps & Solutions:
-
Forced Degradation Study: Conduct a forced degradation study (see Protocol 1) to identify the specific conditions (acid, base, oxidation) under which this compound degrades. This will help you pinpoint the likely degradation pathway[5].
-
Excipient Compatibility: Perform a systematic excipient compatibility study. Mix this compound with individual excipients and store them under accelerated conditions (e.g., 40°C/75% RH). Use a stability-indicating analytical method (see Protocol 2) to monitor for degradation.
-
Encapsulation: Consider using encapsulation technologies like liposomes or polymeric nanoparticles. Encapsulation creates a physical barrier that can protect this compound from incompatible excipients and environmental factors[3][12].
-
Q3: How can I improve the solubility and stability of this compound in an aqueous formulation simultaneously?
A3: Improving solubility often requires excipients that can also enhance stability.
-
Probable Cause: this compound, like many flavonoids, has poor water solubility, which can lead to precipitation and physical instability, while also being chemically unstable in aqueous environments.
-
Troubleshooting Steps & Solutions:
-
Co-solvents: Use a co-solvent system (e.g., water with propylene glycol, ethanol, or glycerin) to improve solubility. However, ensure the chosen solvents do not promote degradation[3].
-
Surfactants/Emulsifiers: Incorporate non-ionic surfactants like Polysorbates (Tweens) to create micelles that can solubilize this compound and potentially offer some protection from hydrolysis[13].
-
Cyclodextrins: Use cyclodextrins to form inclusion complexes. The cyclodextrin molecule can encapsulate the this compound, improving its solubility and shielding it from the aqueous environment, thus enhancing stability.
-
pH Adjustment: Optimize the pH of the formulation. Ionizing the phenolic groups can increase solubility, but may decrease stability. A careful balance must be found through experimentation.
-
| Strategy | Mechanism of Action | Primary Benefit(s) | Considerations |
| Antioxidants (e.g., BHT, Ascorbic Acid) | Scavenge free radicals, preventing oxidative degradation.[3] | Chemical Stability | Must be compatible with other excipients. |
| Encapsulation (e.g., Liposomes, Nanoparticles) | Creates a physical barrier around the active ingredient.[12] | Chemical & Physical Stability | Complex manufacturing process; potential for drug leakage. |
| pH Adjustment & Buffers | Maintains the formulation in a pH range of optimal stability.[3] | Chemical Stability | Solubility is often pH-dependent; a compromise may be needed. |
| Co-processing with Excipients | Formulate with hydrophobic excipients to divert moisture.[12] | Physical Stability (for solids) | May not significantly improve chemical stability in solution. |
| Chelating Agents (e.g., EDTA) | Binds metal ions that catalyze oxidative reactions. | Chemical Stability | Concentration must be carefully controlled. |
Section 3: Experimental Protocols & Visualizations
Experimental Workflows
A systematic approach is crucial for developing a stable formulation. The workflow below outlines the key stages from initial testing to final formulation optimization.
Caption: Workflow for enhancing this compound formulation stability.
Signaling Pathway
This compound's antioxidant activity, which is intrinsically linked to its chemical stability, involves the ERK/Nrf2 pathway. Understanding this can inform the choice of complementary antioxidants.
Caption: this compound activates the ERK/Nrf2 antioxidant pathway.[9][10]
Protocol 1: Forced Degradation Study for this compound
Forced degradation (or stress testing) is performed to identify likely degradation products and establish the intrinsic stability of a drug substance. This helps in developing a stability-indicating analytical method[4][5].
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Methanol or Acetonitrile (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with a DAD/PDA or MS detector
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. Store a control sample (1 mL stock + 1 mL water) under ambient conditions. The goal is to achieve 5-20% degradation. Adjust exposure time or stressor concentration if degradation is too rapid or too slow[14].
| Stress Condition | Procedure | Typical Duration | Neutralization |
| Acid Hydrolysis | Mix with 0.1 M HCl. Heat at 60-80°C. | 2 - 24 hours | Add 0.1 M NaOH to neutralize. |
| Base Hydrolysis | Mix with 0.1 M NaOH. Keep at room temperature. | 30 mins - 8 hours | Add 0.1 M HCl to neutralize. |
| Oxidation | Mix with 3% H₂O₂. Keep at room temperature, protected from light. | 2 - 48 hours | N/A |
| Thermal Degradation | Store the solid powder and the stock solution in an oven at 70-80°C. | 24 - 72 hours | N/A |
| Photodegradation | Expose the solid powder and stock solution to a photostability chamber (ICH Q1B guidelines: >1.2 million lux hours and >200 W h/m²). | As per guidelines | N/A |
-
Sample Analysis: After the specified duration, dilute the stressed samples to a suitable concentration and analyze using a stability-indicating HPLC method (Protocol 2).
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control. Look for new peaks (degradation products) and a decrease in the peak area of the main this compound peak. Mass spectrometry (LC-MS) can be used to help elucidate the structure of the degradants[5].
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure used to quantify the drug substance in the presence of its degradation products, excipients, and impurities[5][11].
Objective: To develop an HPLC method that can separate this compound from all potential degradation products generated during forced degradation studies.
Materials & Equipment:
-
HPLC system with Diode Array Detector (DAD) or UV detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid or Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Stressed samples from Protocol 1.
Methodology:
-
Initial Method Development:
-
Wavelength Selection: Based on the UV spectrum of this compound, select a detection wavelength (e.g., around 340-350 nm is common for flavonols).
-
Mobile Phase Screening: Start with a gradient elution to separate the parent peak from degradants. A typical starting gradient could be: 0-5 min (10% B), 5-30 min (10% to 90% B), 30-35 min (90% B), 35-40 min (return to 10% B).
-
Column Temperature: Maintain at a constant temperature, typically 25-30°C.
-
Flow Rate: Start with 1.0 mL/min.
-
-
Method Optimization:
-
Inject a mixture of all stressed samples (after neutralization and dilution).
-
Adjust the gradient slope, mobile phase composition (e.g., pH, solvent type), and flow rate to achieve adequate resolution (Rs > 1.5) between this compound and the nearest eluting degradation peak.
-
-
Method Validation (Peak Purity Analysis):
-
The most critical step for a stability-indicating method is to demonstrate specificity.
-
Use the DAD to perform peak purity analysis on the this compound peak in all stressed samples. The peak should be spectrally pure, indicating no co-eluting degradants.
-
If a DAD is unavailable, LC-MS can be used to confirm that the parent peak corresponds only to the mass of this compound.
-
-
Full Validation: Once the method is optimized, perform a full validation according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C18H16O7 | CID 5281677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Key Techniques for Designing Stable Formulations in Herbal Medicines [padidehgiah.com]
- 4. rjptonline.org [rjptonline.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. This compound, a Methoxyflavonoid Isolated from Pogostemon cablin Bentham Exerts Antioxidant and Cytoprotective Effects in HepG2 Cells: Possible Role of ERK-Dependent Nrf2 Activation [pubmed.ncbi.nlm.nih.gov]
- 11. actascientific.com [actascientific.com]
- 12. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 14. asianjpr.com [asianjpr.com]
Technical Support Center: Mitigating Off-Target Effects of Pachypodol in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Pachypodol in cellular assays. The information provided aims to help mitigate off-target effects and ensure the generation of reliable and reproducible experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known primary targets?
This compound is a methoxyflavonoid compound isolated from plants such as Pogostemon cablin.[1][2][3] It has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, anti-mutagenic, antimicrobial, antidepressant, anticancer, antiemetic, and antiviral properties.[1][2][3] The primary known molecular targets of this compound are:
-
Extracellular signal-regulated kinase (ERK): this compound has been shown to activate the Nrf2 pathway through the phosphorylation of ERK.[1][4][5][6] This pathway is crucial for cellular antioxidant defense.
-
Phosphatidylinositol 4-kinase III beta (PI4KB): this compound has been identified as a direct inhibitor of PI4KB, which is relevant to its anti-picornavirus activity.[1][6]
Q2: What are off-target effects and why are they a concern with small molecules like this compound?
Off-target effects refer to the unintended interactions of a small molecule with proteins other than its intended biological target. For a compound like this compound, which belongs to the flavonoid family, the potential for off-target binding is a significant consideration due to the structural similarities between the ATP-binding sites of many kinases.[7] These unintended interactions can lead to:
-
Misinterpretation of experimental results.
-
Unforeseen cellular toxicity.
-
Activation or inhibition of unintended signaling pathways.[8]
-
Reduced therapeutic efficacy or unexpected side effects in a clinical context.
Q3: What are the first steps I should take if I suspect off-target effects in my this compound experiments?
If you suspect off-target effects are influencing your results, a systematic approach is recommended:
-
Confirm On-Target Engagement: First, verify that this compound is engaging with its intended target in your cellular system. Techniques like the Cellular Thermal Shift Assay (CETSA) can be employed to confirm target binding.
-
Dose-Response Analysis: Perform a careful dose-response analysis for your observed phenotype. Off-target effects often occur at higher concentrations, so identifying the minimal effective concentration can help to mitigate these effects.
-
Use of Controls: Employ structurally related but inactive control compounds, if available, to demonstrate that the observed phenotype is specific to this compound's intended activity. Additionally, using a positive control compound known to target the same pathway can help validate your assay.
-
Orthogonal Approaches: Validate your findings using an alternative experimental approach. For example, if you observe a phenotype upon this compound treatment, try to replicate the effect by using genetic methods like siRNA or CRISPR to modulate the intended target.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected phenotypic results in cellular assays.
Possible Cause: Off-target effects of this compound leading to the modulation of unintended signaling pathways.
Solutions:
-
Recommendation 1.1: Determine the Optimal Concentration Range.
-
Experimental Protocol: Conduct a dose-response curve for this compound in your specific cell line and assay. Start with a broad range of concentrations (e.g., from nanomolar to high micromolar) to identify the EC50 (or IC50) for the desired on-target effect. For subsequent experiments, use the lowest concentration that elicits the desired on-target effect to minimize the risk of off-target binding.
-
-
Recommendation 1.2: Validate On-Target Engagement using Cellular Thermal Shift Assay (CETSA).
-
Experimental Protocol: CETSA assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.[9][10] A detailed protocol is provided in the "Experimental Protocols" section below. A shift in the melting temperature of the target protein in the presence of this compound confirms direct binding.
-
-
Recommendation 1.3: Profile for Off-Target Kinase Inhibition.
-
Experimental Protocol: If resources permit, perform a kinome-wide selectivity profiling screen.[11] This involves testing this compound against a large panel of kinases to identify potential off-target interactions. Commercial services are available for this type of analysis. The results will provide a quantitative measure of this compound's selectivity.
-
Problem 2: Observed cellular toxicity at concentrations required for the desired biological effect.
Possible Cause: The observed toxicity may be an off-target effect unrelated to the intended mechanism of action.
Solutions:
-
Recommendation 2.1: Compare Cytotoxicity with On-Target Activity.
-
Data Presentation: Generate dose-response curves for both the desired biological activity and cytotoxicity (e.g., using an MTT or LDH assay). A significant overlap between the effective concentration for the biological activity and the toxic concentration suggests a potential off-target liability.
-
-
Recommendation 2.2: Rescue Phenotype with a Downstream Effector.
-
Experimental Protocol: If the intended target of this compound is an enzyme, try to rescue the cells from toxicity by providing a downstream product of the enzymatic reaction. If the toxicity is alleviated, it suggests the on-target activity is responsible. If the toxicity persists, it is more likely due to an off-target effect.
-
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: Bioactivity of this compound in Cellular Assays
| Cell Line | Assay Type | Parameter | Value | Reference |
| HepG2 | Cytotoxicity (MTT) | No cytotoxicity observed | 3–100 µM | [4] |
| RBL2H3 | Anti-inflammatory | IC50 | 34.5 µM | [1] |
| RAW264.7 | Anti-inflammatory | IC50 | 24.0 µM | [1] |
Note: IC50 and EC50 values can be highly dependent on the specific assay conditions and cell line used.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized procedure for CETSA and should be optimized for your specific target protein and antibody.
Materials:
-
Cell culture reagents
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against the target protein
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or DMSO (vehicle control) for the appropriate time.
-
-
Heating Step:
-
Harvest cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the target protein.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the band intensity as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, engagement.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. A Comprehensive Review on Pharmacological Activities of this compound: A Bioactive Compound of an Aromatic Medicinal Plant Pogostemon Cablin Benth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound, a Methoxyflavonoid Isolated from Pogostemon cablin Bentham Exerts Antioxidant and Cytoprotective Effects in HepG2 Cells: Possible Role of ERK-Dependent Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a Methoxyflavonoid Isolated from Pogostemon cablin Bentham Exerts Antioxidant and Cytoprotective Effects in HepG2 Cells: Possible Role of ERK-Dependent Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 10. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
Technical Support Center: Pachypodol In Vivo Dosage Refinement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pachypodol in in vivo animal studies. Our goal is to offer practical guidance to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in an in vivo anti-inflammatory mouse model?
A1: Based on studies with ethanolic extracts of Pogostemon cablin, which contains this compound, a suggested starting oral dose range is 25-100 mg/kg body weight in mice. It is advisable to begin with a dose-response study within this range to determine the optimal effective dose for your specific model.
Q2: Is there any available data on the in vivo efficacy of this compound in cancer models?
A2: While specific studies on pure this compound in cancer xenograft models are limited in publicly available literature, a study using a this compound-containing extract in a lung cancer xenograft mouse model showed anti-tumor activity at oral doses of 200 and 600 mg/kg. For related flavonoids, intraperitoneal injections at doses around 20 mg/kg have been used to mitigate toxicity from chemotherapy in rats. These ranges can serve as a starting point for designing efficacy studies with pure this compound, though careful dose-finding studies are essential.
Q3: What is a suitable vehicle for administering this compound in vivo?
A3: this compound, like many flavonoids, has poor water solubility. A common vehicle for oral gavage is a suspension in 0.5% carboxymethylcellulose (CMC) with 0.2% Tween-80 in sterile water. For intraperitoneal injections, a solution in a vehicle such as 20% Dimethyl Sulfoxide (DMSO) in saline or a mixture of 50% PEG300 and 50% saline can be considered. It is crucial to assess the solubility of this compound in the chosen vehicle and to ensure the vehicle itself does not elicit any biological effects in the animal model.
Q4: How can I improve the solubility of this compound for in vivo studies?
A4: Several strategies can be employed to improve the solubility and bioavailability of poorly soluble flavonoids like this compound. These include the use of co-solvents (e.g., DMSO, PEG300), surfactants (e.g., Tween-80), and formulating the compound as a nanosuspension or nanoemulsion. The choice of method will depend on the administration route and the specific requirements of the study.
Q5: Which signaling pathways are known to be modulated by this compound?
A5: this compound has been shown to exert its antioxidant effects through the activation of the Nrf2 pathway in an ERK-dependent manner.[1] In the context of inflammation, it is suggested to interfere with the NF-κB and MAPK signaling pathways. While the PI3K/Akt pathway is a common target for flavonoids, one study on Nrf2 activation by this compound indicated that inhibition of the PI3K/Akt pathway did not have a significant effect, suggesting ERK is the primary upstream kinase for this particular mechanism.[2]
Troubleshooting Guides
Issue 1: Low Bioavailability or Efficacy After Oral Administration
-
Possible Cause: Poor solubility and absorption of this compound from the gastrointestinal tract.
-
Troubleshooting Steps:
-
Optimize Vehicle Formulation: Experiment with different vehicle compositions to enhance solubility. Consider using a higher concentration of co-solvents or surfactants, within safe limits for the animal model.
-
Particle Size Reduction: If administering a suspension, reducing the particle size of this compound through techniques like micronization or nanosizing can increase the surface area for dissolution and improve absorption.
-
Consider Alternative Administration Routes: If oral bioavailability remains a challenge, explore intraperitoneal injection, which can bypass first-pass metabolism and may lead to higher systemic exposure.
-
Issue 2: Vehicle-Related Toxicity or Adverse Effects
-
Possible Cause: The chosen vehicle or its concentration may be causing irritation or toxicity in the animals.
-
Troubleshooting Steps:
-
Conduct a Vehicle-Only Control Group: Always include a control group that receives only the vehicle to distinguish between the effects of the vehicle and this compound.
-
Reduce Co-solvent Concentration: If using DMSO or other organic solvents, try to use the lowest effective concentration. For intraperitoneal injections, ensure the final DMSO concentration is well-tolerated.
-
Explore Alternative Vehicles: Investigate other biocompatible vehicles such as corn oil or peanut oil for oral administration, or different aqueous-based formulations for injections.
-
Issue 3: Inconsistent Results Between Experiments
-
Possible Cause: Variability in the preparation of the this compound formulation or in the administration technique.
-
Troubleshooting Steps:
-
Standardize Formulation Protocol: Develop and strictly adhere to a detailed standard operating procedure (SOP) for preparing the this compound formulation. This should include precise measurements of all components, mixing times, and storage conditions.
-
Ensure Homogeneity of Suspensions: If using a suspension, ensure it is thoroughly mixed before each administration to guarantee consistent dosing.
-
Refine Administration Technique: For oral gavage, ensure proper technique to avoid accidental administration into the lungs. For intraperitoneal injections, use the correct needle size and injection site to minimize variability and potential for injury.
-
Quantitative Data Summary
| Parameter | Value | Species | Administration Route | Context |
| Effective Dose (Antioxidant) | 10 mg/kg | Rat | Oral | Testicular Injury Model[3] |
| Effective Dose (Anti-inflammatory) | 25-100 mg/kg (of extract) | Mouse | Oral | Carrageenan-induced paw edema |
| Effective Dose (Anti-cancer) | 200 & 600 mg/kg (of extract) | Mouse | Oral | Lung Cancer Xenograft |
| Effective Dose (Hepatoprotective) | 20 mg/kg | Rat | Intraperitoneal | Cisplatin-induced toxicity |
| IC50 (Cytotoxicity) | 185.6 µM | - | In vitro | CaCo-2 colon cancer cells[4] |
| LD50 (General Toxicity) | 435.8 µM | - | In vitro | Brine shrimp lethality assay[4] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Mice
-
Formulation Preparation (0.5% CMC / 0.2% Tween-80):
-
Weigh the required amount of this compound.
-
Prepare the vehicle by dissolving 0.5g of carboxymethylcellulose (CMC) and 0.2mL of Tween-80 in 100mL of sterile water. Mix thoroughly until a homogenous suspension is formed.
-
Add the weighed this compound to the vehicle and vortex or sonicate until a uniform suspension is achieved. Prepare fresh daily.
-
-
Animal Dosing:
-
Accurately weigh each mouse to determine the correct dosing volume.
-
Gently restrain the mouse and use a proper-sized gavage needle (e.g., 20-22 gauge for adult mice).
-
Carefully insert the gavage needle into the esophagus and deliver the calculated volume of the this compound suspension.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Protocol 2: Intraperitoneal Injection of this compound in Mice
-
Formulation Preparation (20% DMSO in Saline):
-
Dissolve the required amount of this compound in 100% DMSO to create a stock solution.
-
On the day of injection, dilute the this compound stock solution with sterile saline to achieve the final desired concentration and a final DMSO concentration of 20%. For example, to make 1 mL of a 20% DMSO solution, mix 200 µL of the drug-DMSO stock with 800 µL of sterile saline.
-
Ensure the final solution is clear and free of precipitation.
-
-
Animal Dosing:
-
Weigh each mouse to calculate the injection volume.
-
Restrain the mouse and locate the lower abdominal quadrant for injection.
-
Use an appropriate needle size (e.g., 25-27 gauge) and insert it at a shallow angle to avoid puncturing internal organs.
-
Inject the calculated volume of the this compound solution.
-
Observe the animal for any adverse reactions post-injection.
-
Visualizations
Caption: General experimental workflow for in vivo studies with this compound.
Caption: this compound's activation of the ERK/Nrf2 signaling pathway.
Caption: Postulated inhibition of the NF-κB pathway by this compound.
References
- 1. This compound, a Methoxyflavonoid Isolated from Pogostemon cablin Bentham Exerts Antioxidant and Cytoprotective Effects in HepG2 Cells: Possible Role of ERK-Dependent Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a flavonol from the leaves of Calycopteris floribunda, inhibits the growth of CaCo 2 colon cancer cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antioxidant Capacities of Pachypodol and Quercetin
For Immediate Release
This guide provides a comprehensive comparison of the antioxidant capacities of two flavonoids, pachypodol and quercetin, tailored for researchers, scientists, and drug development professionals. While both compounds exhibit significant antioxidant properties, their mechanisms of action and the available quantitative data differ, suggesting distinct roles in mitigating oxidative stress.
Executive Summary
Quercetin is a well-established antioxidant with a wealth of data quantifying its potent radical scavenging activity. In contrast, this compound's antioxidant profile is primarily characterized by its ability to enhance the endogenous antioxidant defense systems within cells. Direct comparative studies using standardized antioxidant assays are currently lacking in the available scientific literature. This guide presents the existing data for each compound, details the experimental methodologies used for their assessment, and visualizes their known signaling pathways.
Quantitative Antioxidant Capacity
| Compound | Assay | IC50 Value (µg/mL) | Reference |
| Quercetin | DPPH Radical Scavenging Assay | 1.89 ± 0.33 | [1] |
| Quercetin | ABTS Radical Scavenging Assay | 1.89 ± 0.33 | [1] |
| This compound | DPPH Radical Scavenging Assay | Data not available | |
| This compound | ABTS Radical Scavenging Assay | Data not available |
Note: The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant capacity.
Mechanisms of Antioxidant Action
This compound: Enhancing Cellular Defense
This compound has been shown to protect hepatocytes from oxidative injury by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3][4] This pathway is a key regulator of the cellular antioxidant response. This compound's activation of Nrf2 is dependent on the phosphorylation of Extracellular signal-regulated kinase (ERK).[2][4] Once activated, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes. This mechanism suggests that this compound's primary antioxidant effect is indirect, through the upregulation of the cell's own defense systems.
This compound's Nrf2-Mediated Antioxidant Pathway
Caption: this compound induces ERK phosphorylation, leading to Nrf2 activation and cellular protection.
Quercetin: A Multi-faceted Antioxidant
Quercetin's antioxidant activity is attributed to its chemical structure, which allows it to directly scavenge free radicals. Beyond direct scavenging, quercetin modulates several signaling pathways to exert its antioxidant effects. These include:
-
Nrf2 Activation: Similar to this compound, quercetin can activate the Nrf2 pathway, enhancing the expression of antioxidant enzymes.
-
NF-κB Inhibition: Quercetin can inhibit the pro-inflammatory NF-κB pathway, which is often linked to oxidative stress.
-
MAPK Pathway Modulation: Quercetin influences the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, such as p38 MAPK, which are involved in cellular stress responses.
Quercetin's Antioxidant Signaling Pathways
Caption: Quercetin exhibits antioxidant effects through multiple mechanisms.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.
-
Sample Preparation: The test compound (e.g., quercetin) is dissolved in a suitable solvent to prepare a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with various concentrations of the test compound. A control is prepared with the solvent instead of the test compound.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
DPPH Assay Workflow
Caption: A generalized workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to quench the pre-formed ABTS radical cation (ABTS•+).
-
Generation of ABTS Radical Cation: ABTS is reacted with a strong oxidizing agent, such as potassium persulfate, to generate the blue-green ABTS•+ chromophore. The solution is then diluted to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Sample Preparation: The test compound is prepared in a series of concentrations.
-
Reaction Mixture: A fixed volume of the ABTS•+ solution is added to various concentrations of the test compound.
-
Incubation: The reaction is allowed to proceed for a set time at room temperature.
-
Absorbance Measurement: The decrease in absorbance at the specified wavelength is measured.
-
Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.
Cellular Antioxidant Activity (CAA) Assay (as applied to this compound in HepG2 cells)
This assay measures the antioxidant activity of a compound within a cellular environment.[2]
-
Cell Culture: HepG2 cells are cultured in appropriate media and seeded in multi-well plates.
-
Pre-treatment: Cells are pre-treated with various concentrations of the test compound (this compound) for a specific duration (e.g., 12 hours).[2]
-
Induction of Oxidative Stress: A pro-oxidant, such as tert-butyl hydroperoxide (t-BHP), is added to the cells to induce oxidative stress.[2]
-
Staining: A fluorescent probe (e.g., DCFH-DA) that becomes fluorescent in the presence of reactive oxygen species (ROS) is added to the cells.
-
Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or fluorescence microscopy. A decrease in fluorescence in the presence of the test compound indicates a reduction in intracellular ROS.
-
Cell Viability Assay (MTT): To ensure that the observed effects are not due to cytotoxicity, a cell viability assay (e.g., MTT assay) is performed in parallel.
Conclusion
The available evidence suggests that quercetin and this compound are both effective antioxidants, but they likely operate through different primary mechanisms. Quercetin is a potent direct radical scavenger with a broad range of modulatory effects on cellular signaling pathways. This compound's known antioxidant activity stems from its ability to enhance the cell's intrinsic antioxidant defense machinery via the Nrf2 pathway.
For researchers in drug development, the choice between these or similar compounds would depend on the desired therapeutic strategy. Quercetin might be more suited for applications requiring immediate, direct antioxidant intervention. This compound, on the other hand, represents a promising candidate for therapies aimed at bolstering long-term cellular resilience against oxidative stress. Further research involving direct, side-by-side comparisons of these compounds in a variety of antioxidant assays, including both chemical and cellular models, is warranted to fully elucidate their relative potencies and therapeutic potential.
References
- 1. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Methoxyflavonoid Isolated from Pogostemon cablin Bentham Exerts Antioxidant and Cytoprotective Effects in HepG2 Cells: Possible Role of ERK-Dependent Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of different analytical methods for Pachypodol quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three widely used analytical techniques for the quantification of Pachypodol, a bioactive flavonoid with significant pharmacological potential. The selection of an appropriate analytical method is critical for accurate and reliable quantification in research, quality control, and clinical studies. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), supported by experimental data and detailed protocols.
Quantitative Performance Comparison
The following table summarizes the key validation parameters for HPLC-DAD, HPTLC, and UPLC-MS/MS methods for the quantification of this compound and similar flavonoids. These values are compiled from various validation studies and represent typical performance characteristics.
| Validation Parameter | HPLC-DAD | HPTLC | UPLC-MS/MS |
| Linearity (r²) | > 0.999[1][2] | > 0.998[3] | > 0.99[4] |
| Limit of Detection (LOD) | 0.097–0.467 µg/mL[2] | 23.05 ng/mL[3] | 0.006–0.018 µg/mL[5] |
| Limit of Quantification (LOQ) | 0.097–0.496 µg/mL[2] | 69.87 ng/mL[3] | 0.020–0.061 µg/mL[5] |
| Accuracy (% Recovery) | 88.07–109.17%[1][2] | 98.13–99.42%[3] | 97.32–106.39%[5] |
| Precision (% RSD) | < 2%[6] | < 2%[7] | < 2.27%[5] |
| Analysis Time | 20-40 minutes | 20-30 minutes per plate | 5-15 minutes |
| Solvent Consumption | High | Low | Very Low |
| Selectivity | Good | Moderate to Good | Excellent |
| Throughput | Low to Medium | High | High |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are generalized from established methods for flavonoid quantification and should be optimized for specific laboratory conditions and matrices.
High-Performance Liquid Chromatography (HPLC-DAD) Method
This method is suitable for the routine quantification of this compound in plant extracts and pharmaceutical formulations.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and diode array detector (DAD).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm (or the λmax of this compound).
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound standard in methanol to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Extract the sample containing this compound with a suitable solvent (e.g., methanol, ethanol). The extract may require filtration through a 0.45 µm syringe filter before injection.
High-Performance Thin-Layer Chromatography (HPTLC) Method
HPTLC offers a high-throughput and cost-effective method for the quantification of this compound, particularly for screening multiple samples.
Instrumentation:
-
HPTLC system including an automatic sample applicator, developing chamber, and densitometric scanner.
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (20 x 10 cm).
-
Mobile Phase: A mixture of non-polar and polar solvents (e.g., toluene:ethyl acetate:formic acid in a 7:3:0.5 v/v/v ratio).[8]
-
Application: Apply standards and samples as bands of 6 mm width using an automatic applicator.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase vapor for 20 minutes.
-
Densitometric Scanning: Scan the plate at the wavelength of maximum absorbance for this compound.
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Calibration Standards: Spot different volumes of the stock solution on the HPTLC plate to obtain a concentration range of 100-1000 ng/spot.
-
Sample Preparation: Dissolve the sample extract in a suitable solvent and apply it to the plate.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method
UPLC-MS/MS provides the highest sensitivity and selectivity, making it ideal for quantifying low levels of this compound in complex matrices like biological fluids.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic and Mass Spectrometric Conditions:
-
Column: Acquity UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile or methanol).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor and product ion transitions for this compound need to be determined by infusing a standard solution.
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Calibration Standards: Prepare working standards by serial dilution to cover the expected concentration range in the samples (e.g., 1-500 ng/mL).
-
Sample Preparation: Sample preparation may involve protein precipitation (for plasma or serum), liquid-liquid extraction, or solid-phase extraction to remove interferences.
Visualizing the Workflow
The following diagrams illustrate the typical workflows for each analytical method.
Caption: HPLC-DAD workflow for this compound quantification.
Caption: HPTLC workflow for this compound quantification.
Caption: UPLC-MS/MS workflow for this compound quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters | CiNii Research [cir.nii.ac.jp]
- 4. Comparison of analytical techniques for the identification of bioactive compounds from natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-nps.or.kr [e-nps.or.kr]
- 6. LC-MS/MS and GC-MS Analysis for the Identification of Bioactive Metabolites Responsible for the Antioxidant and Antibacterial Activities of Lygodium microphyllum (Cav.) R. Br. [mdpi.com]
- 7. ijrar.org [ijrar.org]
- 8. Analytical method cross validation by HPLC for identification of five markers and quantification of one marker in SynacinnTM formulations and its in vivo bone marrow micronucleus test data - PMC [pmc.ncbi.nlm.nih.gov]
Replicating published findings on the antiviral effects of Pachypodol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the published findings on the antiviral effects of Pachypodol, a methoxyflavonoid isolated from Pogostemon cablin. It is intended to assist researchers in replicating and building upon these findings by offering a detailed comparison with established antiviral agents, complete with experimental protocols and quantitative data.
Summary of Antiviral Activity
This compound has demonstrated selective antiviral activity against several members of the Picornaviridae family, including human rhinoviruses, coxsackieviruses, and poliovirus. Research has identified its mechanism of action as the inhibition of a host cell kinase, phosphatidylinositol 4-kinase III beta (PI4KB), which is essential for the replication of these viruses. This mode of action distinguishes it from many direct-acting antiviral agents.
Comparative Antiviral Data
The following tables summarize the reported in vitro antiviral activities of this compound and comparator drugs against various picornaviruses. This data is compiled from key publications in the field and is presented to facilitate a comparative analysis of their potency and spectrum of activity.
Table 1: Antiviral Activity of this compound (Ro 09-0179) against Picornaviruses
| Virus | Cell Line | Assay Type | EC50 (µg/mL) | Cytotoxicity (CC50 in µg/mL) | Reference |
| Human Rhinovirus | HeLa | Cytopathic Effect (CPE) Inhibition | Not explicitly stated, but potent inhibition reported | > 20 | Ishitsuka et al., 1982 |
| Coxsackievirus B1 | HeLa | Cytopathic Effect (CPE) Inhibition | Not explicitly stated, but potent inhibition reported | > 20 | Ishitsuka et al., 1982 |
| Poliovirus | - | - | Not explicitly stated, but PI4KB inhibition demonstrated | - | Arita et al., 2015[1] |
Table 2: Antiviral Activity of Comparator Drugs against Picornaviruses
| Drug | Virus | Cell Line | Assay Type | EC50 | Reference |
| Pleconaril | Human Rhinovirus (clinical isolates) | HeLa-I | CPE Inhibition | Median: 0.07 µg/mL | Hayden et al., 2002[2] |
| Human Rhinovirus (prototypes) | HeLa-I | CPE Inhibition | Range: <0.01 to >3.8 µg/mL | Hayden et al., 2002[2] | |
| Enterovirus 71 | RD | CPE Assay | Inactive | A novel capsid binding inhibitor... | |
| Rupintrivir (AG7088) | Human Rhinovirus (48 serotypes) | H1-HeLa, MRC-5 | Cell Protection | Mean: 0.023 µM | Rupintrivir (AG7088) |
| Human Rhinovirus (clinical isolates) | Ohio HeLaI | CPE Inhibition | Median: 0.01 µg/mL | Kaiser et al., 2000[3] | |
| Enterovirus 71 | - | Plaque Reduction | ~0.8 µmol/L | Rupintrivir is a promising candidate for treating severe cases of Enterovirus-71 infection[4] | |
| Enviroxime | Poliovirus type 1 | FL cells | Plaque Inhibition | 0.2 µmol/l | In vitro inhibitory effects of dual combinations of picornavirus replication inhibitors[5] |
| Rhinovirus | - | - | - | The antiviral compound enviroxime targets the 3A coding region of rhinovirus and poliovirus[6] |
Experimental Protocols
To facilitate the replication of the key findings on this compound's antiviral activity, the following experimental methodologies are detailed based on the primary literature.
Antiviral Assay for Rhinovirus and Coxsackievirus (Ishitsuka et al., 1982)
This protocol is based on the cytopathic effect (CPE) inhibition assay described by Ishitsuka and colleagues.
-
Cell Line: HeLa cells.
-
Virus Strains: Various human rhinovirus and coxsackievirus strains.
-
Methodology:
-
Seed HeLa cells in 96-well microplates and grow to confluency.
-
Prepare serial dilutions of this compound (Ro 09-0179) in cell culture medium.
-
Infect the HeLa cell monolayers with the respective virus at a multiplicity of infection (MOI) that produces complete CPE within 48-72 hours.
-
Immediately after infection, remove the virus inoculum and add the medium containing the different concentrations of this compound.
-
Incubate the plates at the optimal temperature for the specific virus (e.g., 33°C for rhinoviruses).
-
Observe the cells microscopically for the presence of CPE daily.
-
After the incubation period, cell viability can be quantified using a suitable method, such as the MTT assay, to determine the 50% effective concentration (EC50).
-
-
Cytotoxicity Assay:
-
Seed HeLa cells in a 96-well plate.
-
Add serial dilutions of this compound to the cells without any virus.
-
Incubate for the same duration as the antiviral assay.
-
Assess cell viability using the MTT assay to determine the 50% cytotoxic concentration (CC50).
-
PI4KB Inhibition Assay (Arita et al., 2015)[1]
This protocol is designed to assess the direct inhibitory effect of this compound on its identified target, PI4KB.
-
Enzyme: Recombinant human PI4KB.
-
Substrate: Phosphatidylinositol.
-
Methodology:
-
Perform an in vitro kinase assay using a commercially available kit or a well-established protocol.
-
Incubate recombinant PI4KB with its substrate (phosphatidylinositol) and ATP (radiolabeled or with a detection system) in the presence of varying concentrations of this compound.
-
Measure the kinase activity by quantifying the amount of phosphorylated product formed.
-
Calculate the 50% inhibitory concentration (IC50) of this compound for PI4KB.
-
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated.
References
- 1. Phosphatidylinositol 4-kinase III beta is the target of oxoglaucine and this compound (Ro 09-0179) for their anti-poliovirus activities, and is located at upstream of the target step of brefeldin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relationship of Pleconaril Susceptibility and Clinical Outcomes in Treatment of Common Colds Caused by Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of pleconaril and AG7088 against selected serotypes and clinical isolates of human rhinoviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rupintrivir is a promising candidate for treating severe cases of Enterovirus-71 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro inhibitory effects of dual combinations of picornavirus replication inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The antiviral compound enviroxime targets the 3A coding region of rhinovirus and poliovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pachypodol Extraction Techniques
For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. Pachypodol, a flavonoid found in plants such as Pogostemon cablin, has garnered significant interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.[1][2] This guide provides a head-to-head comparison of various techniques for extracting this compound, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable method.
Quantitative Comparison of Extraction Techniques
The choice of extraction method significantly impacts the yield and purity of the extracted this compound. Below is a summary of quantitative data from various studies, comparing conventional and modern extraction techniques. It is important to note that much of the available literature focuses on the extraction of the total essential oil from Pogostemon cablin, from which this compound is then isolated. The data presented reflects the yield of the initial crude extract or essential oil.
| Extraction Technique | Plant Material | Solvent | Key Parameters | Yield of Crude Extract/Essential Oil | Source |
| Methanol Extraction | Dried aerial parts of P. cablin | Methanol | Reflux for 3 hours (3 times) | 33.5% (w/w) | [3] |
| Hexane Extraction (Soxhlet) | Dried P. cablin leaves | Hexane | 15 hours | 4.97% (dry wt) | [4] |
| Hydrodistillation (HD) | Dried P. cablin leaves | Water | 417 minutes | 2.61% (v/w) | [5] |
| Microwave-Assisted Hydrodistillation (MAHD) | Dried P. cablin leaves | Water | 126 minutes | 2.72% (v/w) | [5] |
| Ultrasound-Assisted Extraction (UAE) followed by HD | P. cablin leaves | Water | 15 min sonication | 2.70% (w/w) | [6] |
| Supercritical CO2 (SC-CO2) Extraction | Dried P. cablin leaves | CO2 | 100-200 bar | 3.41 - 3.95% | [7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting extraction processes. The following are protocols for key techniques cited in the literature.
Methanol Extraction and Isolation of this compound
This method involves solvent extraction followed by chromatographic purification to isolate this compound.
Protocol:
-
Extraction: 200g of dried, powdered aerial parts of Pogostemon cablin are extracted with 500 mL of methanol under reflux for 3 hours. This process is repeated three times.[3]
-
Concentration: The methanol solutions are combined and concentrated using a rotary evaporator to obtain the crude methanol extract.[3]
-
Fractionation: The crude extract is suspended in water and successively partitioned with n-hexane and ethyl acetate.[3]
-
Isolation: this compound is then isolated from the n-hexane extract using techniques such as centrifugal partition chromatography (CPC) and preparative high-performance liquid chromatography (HPLC).[3] The final purity of the isolated this compound is typically greater than 95%.[3]
Hydrodistillation (HD)
A conventional method for extracting essential oils.
Protocol:
-
Setup: 20g of dried P. cablin leaves and 400 mL of distilled water are placed in a round-bottom flask connected to a Clevenger-type apparatus.[5]
-
Distillation: The mixture is heated to boiling (100 °C at atmospheric pressure). The steam and volatile components are condensed, and the essential oil is collected.[5]
-
Duration: The extraction is carried out for approximately 417 minutes.[5]
Microwave-Assisted Hydrodistillation (MAHD)
A modern technique that utilizes microwave energy to accelerate extraction.
Protocol:
-
Setup: 20g of dried P. cablin leaves and 400 mL of distilled water are placed in a flask inside a microwave oven, connected to a condenser outside the oven.[5]
-
Extraction: The mixture is heated using microwave irradiation. The first droplets of essential oil are typically observed within 6 minutes.[5]
-
Duration: The total extraction time is significantly shorter than conventional HD, at around 126 minutes.[5]
Visualizing the Processes
To better understand the workflows and the biological context of this compound, the following diagrams have been generated using Graphviz.
Caption: Workflow of this compound extraction and purification.
The biological activity of this compound is linked to its ability to modulate cellular signaling pathways. One of the key pathways identified is the ERK-dependent activation of Nrf2, which plays a crucial role in the cellular antioxidant response.
Caption: this compound-mediated activation of the Nrf2 signaling pathway.
Conclusion
The selection of an appropriate extraction technique for this compound depends on the specific research or development goals.
-
For high-yield crude extracts for initial screening, methanol extraction appears to be a viable option, although it is less selective.
-
For obtaining essential oils rich in this compound and other volatile compounds, modern techniques like MAHD and SC-CO2 extraction offer advantages in terms of speed and yield over traditional hydrodistillation.[5][7]
-
For isolating high-purity this compound for pharmacological studies, a multi-step approach involving an initial solvent extraction followed by chromatographic purification is necessary.[3]
The provided protocols and diagrams serve as a valuable resource for researchers to make informed decisions and to design efficient and effective extraction and purification strategies for this compound. Further research focusing on a direct comparison of this compound yield and purity from various primary extraction methods would be beneficial for optimizing its production for therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, a Methoxyflavonoid Isolated from Pogostemon cablin Bentham Exerts Antioxidant and Cytoprotective Effects in HepG2 Cells: Possible Role of ERK-Dependent Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
- 7. supflu2018.fr [supflu2018.fr]
Pachypodol vs. Its Glycoside Derivatives: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological efficacy of the flavonoid pachypodol and its glycoside derivatives. Drawing from available experimental data, we aim to offer an objective overview to inform future research and drug development endeavors. While direct comparative studies are limited, this guide synthesizes the existing evidence to highlight the therapeutic potential of these compounds.
Overview of this compound and Its Glycoside Derivatives
This compound is a methoxyflavonoid that has been isolated from various medicinal plants, including Pogostemon cablin (Patchouli).[1] It has garnered significant scientific interest due to its wide range of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects.[1][2][3][4] Glycoside derivatives of this compound are molecules where one or more hydroxyl groups of the this compound structure are attached to a sugar moiety. While several glycosides are found alongside this compound in plant extracts, such as retroside and isocrenatoside, there is a notable scarcity of research directly comparing their biological activities with that of the parent aglycone, this compound.[5]
Efficacy of this compound: A Data-Driven Summary
This compound has been the subject of numerous studies to elucidate its therapeutic potential. The following tables summarize the quantitative data from various in vitro and in vivo experiments.
Anti-inflammatory Activity of this compound
| Assay | Cell Line/Model | IC50 / Effect | Reference |
| Nitric Oxide (NO) Production Inhibition | RAW 264.7 macrophages | 34.5 µM | [1] |
| Pro-inflammatory Cytokine Inhibition | Not Specified | 24.0 µM | [1] |
Antioxidant Activity of this compound
| Assay | Method | IC50 / Effect | Reference |
| DPPH Radical Scavenging | Spectrophotometry | Not explicitly quantified in the provided results | |
| Nrf2/ARE Pathway Activation | HepG2 cells | Concentration-dependent increase in ARE-luciferase activity | [6][7] |
Anticancer and Cytotoxic Activity of this compound
| Cell Line | Assay | LD50 / IC50 | Reference |
| CaCo-2 (Colon Cancer) | CellTiter 96 Non-Radioactive Cell Proliferation Assay | IC50 = 185.6 µM | [8][9] |
| General Toxicity | Brine Shrimp Lethality Assay | LD50 = 435.8 µM | [8] |
Efficacy of this compound Glycoside Derivatives
Direct comparative data on the efficacy of this compound's glycoside derivatives is currently limited in the scientific literature. While compounds like retroside and isocrenatoside have been identified in plants containing this compound, their specific biological activities have not been as extensively studied or directly compared to this compound in the same experimental settings.
One related flavonoid glycoside, tiliroside , has demonstrated notable anti-inflammatory and antioxidant properties. While not a direct derivative of this compound, its data provides a reference point for the potential bioactivity of flavonoid glycosides.
| Compound | Biological Activity | Assay | IC50 / Effect | Reference |
| Tiliroside | Anti-inflammatory | Inhibition of phospholipase A2-induced mouse paw edema | ED50 = 35.6 mg/kg | [2] |
| Tiliroside | Anti-inflammatory | Inhibition of TPA-induced mouse ear inflammation | ED50 = 357 µ g/ear | [2] |
| Tiliroside | Antioxidant | DPPH radical scavenging | IC50 = 6 µM | [2] |
Signaling Pathways
This compound Signaling Pathway
This compound has been shown to exert its antioxidant and cytoprotective effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant defenses. This activation is mediated, at least in part, by the Extracellular signal-regulated kinase (ERK) signaling cascade.[6][7]
References
- 1. Retrograde signaling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial Retrograde Signaling: Triggers, Pathways, and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unraveling retrograde signaling pathways: finding candidate signaling molecules via metabolomics and systems biology driven approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. DPPH Radical Scavenging Assay [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
Comparative Transcriptomic Analysis of Pachypodol and Structurally Similar Flavonoids
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the transcriptomic effects of pachypodol and other structurally related flavonoids, including quercetin, kaempferol, and luteolin, on various cell types. The information presented is based on a comprehensive review of existing transcriptomic studies and aims to facilitate a deeper understanding of their mechanisms of action and potential therapeutic applications.
Introduction to this compound and Related Flavonoids
This compound, a methoxyflavonoid isolated from Pogostemon cablin, has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and antitumor properties.[1][2] Its mechanism of action is, in part, attributed to the activation of the ERK-dependent Nrf2 signaling pathway, which plays a crucial role in cellular protection against oxidative stress.[3] Structurally similar flavonoids, such as quercetin, kaempferol, and luteolin, are also widely studied for their health-promoting effects and share some common signaling pathways, yet exhibit distinct transcriptomic signatures. Understanding these differences is key to unlocking their full therapeutic potential.
Comparative Transcriptomic Insights
While direct comparative transcriptomic studies including this compound alongside other flavonoids are limited, analysis of individual studies reveals both overlapping and distinct molecular responses. The following tables summarize the key pathways and differentially expressed genes identified in various studies.
Table 1: Key Signaling Pathways Modulated by this compound and Similar Flavonoids
| Flavonoid | Key Signaling Pathways Modulated | Cell/Tissue Type | Reference |
| This compound | ERK/Nrf2 | HepG2 (Human Hepatocellular Carcinoma) | |
| Quercetin | PI3K/AKT, MAPK, TGF-beta, Insulin-like signaling | C. elegans, SGBS Adipocytes, Breast Cancer Cells | [4][5][6] |
| Kaempferol | PPARG/TNC, Energy Metabolism, Lipid Metabolism | Idiopathic Pulmonary Fibrosis models, Nonalcoholic Steatohepatitis models | [7][8] |
| Luteolin | NF-κB, AKT1/SRC, STAT3 | Microglia, Liver Cancer Cells | [9][10] |
Table 2: Comparison of Differentially Expressed Genes (Selected Examples)
| Gene Category | This compound (HepG2 cells)[3] | Quercetin (SGBS Adipocytes)[5] | Luteolin (3T3-L1 Adipocytes)[11] |
| Antioxidant Response | GCLC (↑), GCLM (↑), NQO1 (↑) | Not explicitly detailed in this study | Not explicitly detailed in this study |
| Adipokines/Metabolism | Not Applicable | ANGPTL4 (↓), Adipsin (↓), PAI-1 (↓) | Adipogenic genes (downregulated) |
| Glycolysis | Not Applicable | ENO2 (↓), PFKP (↓), PFKFB4 (↓) | Not explicitly detailed in this study |
(Note: This table is a synthesis of findings from different studies and not a direct head-to-head comparison within a single experiment. "↑" indicates upregulation, and "↓" indicates downregulation.)
Signaling Pathways and Experimental Workflow
This compound-Induced Nrf2 Activation
This compound has been shown to activate the Nrf2 antioxidant response pathway via the phosphorylation of ERK.[3][1] This leads to the translocation of Nrf2 to the nucleus and the subsequent transcription of antioxidant genes.
General Experimental Workflow for Comparative Transcriptomics
The following diagram outlines a typical workflow for a comparative transcriptomic study of flavonoid-treated cells.
Experimental Protocols
While specific protocols vary between studies, the following provides a generalized methodology for transcriptomic analysis of flavonoid-treated cells based on common practices reported in the literature.[4][8][12]
1. Cell Culture and Treatment:
-
Cell Lines: Select appropriate cell lines based on the research question (e.g., HepG2 for liver studies, 3T3-L1 for adipogenesis).
-
Culture Conditions: Maintain cells in the recommended medium and conditions (e.g., 37°C, 5% CO2).
-
Flavonoid Treatment: Dissolve flavonoids in a suitable solvent (e.g., DMSO) and treat cells at various concentrations for a specified duration. Include a vehicle-only control.
2. RNA Extraction and Quality Control:
-
Extraction: Isolate total RNA from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent according to the manufacturer's instructions.
-
Quality Control: Assess RNA integrity and concentration using a bioanalyzer (e.g., Agilent Bioanalyzer) and spectrophotometer (e.g., NanoDrop).
3. RNA-Seq Library Preparation and Sequencing:
-
Library Preparation: Construct RNA-seq libraries from high-quality RNA samples using a kit such as the NEBNext Ultra RNA Library Prep Kit for Illumina. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing: Perform high-throughput sequencing on a platform like the Illumina NovaSeq or HiSeq.
4. Bioinformatic Analysis:
-
Quality Control of Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to a reference genome using a splice-aware aligner such as HISAT2 or STAR.
-
Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Identify differentially expressed genes (DEGs) between treatment and control groups using packages like DESeq2 or edgeR in R.[8]
-
Pathway and Gene Ontology (GO) Enrichment Analysis: Use databases such as KEGG and Gene Ontology to identify biological pathways and functions that are significantly enriched in the list of DEGs.
5. Experimental Validation:
-
Quantitative Real-Time PCR (qRT-PCR): Validate the expression changes of selected DEGs using qRT-PCR.
-
Western Blotting: Confirm changes in protein expression for key genes of interest.
Conclusion
This compound and similar flavonoids exert significant and, in some cases, distinct effects on the cellular transcriptome. While this compound is a potent activator of the ERK/Nrf2 antioxidant pathway, other flavonoids like quercetin, kaempferol, and luteolin modulate a broader range of pathways involved in metabolism, inflammation, and cell signaling. The lack of direct comparative transcriptomic studies highlights a critical gap in the field. Future research employing standardized experimental designs to directly compare the transcriptomic signatures of these promising compounds will be invaluable for elucidating their precise mechanisms of action and guiding the development of novel therapeutic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Methoxyflavonoid Isolated from Pogostemon cablin Bentham Exerts Antioxidant and Cytoprotective Effects in HepG2 Cells: Possible Role of ERK-Dependent Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolomic and Transcriptomic Analysis of Flavonoid Biosynthesis in Two Main Cultivars of Actinidia arguta Sieb.Zucc. Grown in Northern China - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quercetin Impacts Expression of Metabolism- and Obesity-Associated Genes in SGBS Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Network pharmacology combined with GEO database identifying the mechanisms and molecular targets of Polygoni Cuspidati Rhizoma on Peri-implants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comparative transcriptome and flavonoids components analysis reveal the structural genes responsible for the yellow seed coat color of Brassica rapa L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Diverse flavonoids stimulate NodD1 binding to nod gene promoters in Sinorhizobium meliloti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The activity comparison of six dietary flavonoids identifies that luteolin inhibits 3T3-L1 adipocyte differentiation through reducing ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Safety and Disposal Protocols for Pachypodol
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for Pachypodol, a bioactive flavonoid compound.
Hazard Assessment
Potential Hazards Associated with this compound (based on Patchouli Oil SDS):
Given these potential hazards, this compound waste should be treated as hazardous chemical waste.
Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE) to minimize exposure.
| PPE Component | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety goggles or a face shield |
| Lab Coat | Standard laboratory coat |
| Respiratory | Use in a well-ventilated area. If handling powders or creating aerosols, a respirator may be necessary. |
Spill Management
In the event of a this compound spill, follow these procedures:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.
-
Containment: For liquid spills, use an inert absorbent material like sand or earth to contain the spill. For solid spills, carefully sweep to avoid generating dust.
-
Collection: Collect the absorbed or swept material into a suitable, labeled container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Waste Disposal: Dispose of all contaminated materials (including cleaning materials) as hazardous waste.
Disposal Procedures
This compound and any materials contaminated with it must be disposed of as hazardous chemical waste. Adherence to local, state, and federal regulations is mandatory.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all this compound waste, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and securely sealed.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), its CAS number (33708-72-4)[5], and the associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents[4].
-
-
Disposal:
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash[4].
-
The logical workflow for the proper disposal of this compound is illustrated in the diagram below.
Experimental Protocols Cited
While no specific experimental protocols for the disposal of this compound were found, the procedures outlined above are based on standard laboratory safety practices for handling hazardous chemicals and information derived from the Safety Data Sheets of chemically related substances.
By adhering to these guidelines, laboratory personnel can ensure the safe handling and environmentally responsible disposal of this compound, fostering a secure research environment.
References
Personal protective equipment for handling Pachypodol
This document provides crucial safety and logistical information for the handling and disposal of Pachypodol in a laboratory setting. These guidelines are intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures.
Personal Protective Equipment (PPE)
As no specific Safety Data Sheet (SDS) for this compound is readily available, the following PPE recommendations are based on general best practices for handling bioactive chemical compounds of a similar nature. It is imperative to handle this compound with care, assuming it may have irritant or sensitizing properties.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield compliant with EN 166.[1][2] | Protects against splashes and aerosols of the compound, which could cause eye irritation.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., neoprene or nitrile rubber).[4] Latex gloves are not recommended.[4] | Prevents dermal absorption, which is a primary route of exposure for many chemicals.[5] Long-cuffed gloves can reduce skin contact by over 80%.[4] |
| Body Protection | A liquid-tight laboratory coat or a disposable spray overall with long sleeves.[4] For handling larger quantities, a chemical-resistant apron may be worn over the lab coat.[5] | Provides a barrier against accidental spills and contamination of personal clothing. Non-certified workwear should consist of a mixed cotton/polyester fabric with a minimum of 65% polyester and a fabric thickness of at least 245 g/m².[1] |
| Respiratory Protection | A filtering half mask or a half mask with appropriate filters should be used, especially when handling the powder form or creating aerosols.[1] A respirator is necessary if ventilation is inadequate.[6] | Minimizes the risk of inhaling fine particles of the compound, which could lead to respiratory irritation. |
| Foot Protection | Closed-toe shoes are mandatory. For extensive handling, neoprene or nitrile rubber boots are recommended.[4] | Protects feet from spills and falling objects. Impermeable boots prevent liquid from entering.[4] |
Experimental Protocol for Safe Handling
The following protocol outlines a step-by-step procedure for the safe handling of this compound in a laboratory environment.
Objective: To ensure the safe handling of this compound during weighing, dissolution, and use in experimental assays.
Materials:
-
This compound (solid form)
-
Appropriate solvent (e.g., DMSO)
-
Analytical balance
-
Fume hood or ventilated enclosure
-
Vials and appropriate labware
-
Personal Protective Equipment (as specified in the table above)
Procedure:
-
Preparation and Pre-Handling Check:
-
Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Have a chemical spill kit readily accessible.
-
-
Donning PPE:
-
Put on a lab coat, followed by safety goggles and any required respiratory protection.
-
Wear two pairs of nitrile gloves for added protection.
-
-
Weighing the Compound:
-
Perform all weighing operations within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Use a micro-spatula to carefully transfer the desired amount of this compound to a tared weigh boat or directly into a pre-labeled vial.
-
Avoid creating dust. If any powder is spilled, clean it immediately with a damp cloth, ensuring not to generate airborne particles.
-
-
Dissolution:
-
Add the appropriate solvent to the vial containing the weighed this compound.
-
Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
Keep the vial capped when not in use.
-
-
Use in Experiments:
-
When adding the this compound solution to your experimental setup (e.g., cell culture plates), do so carefully to avoid splashes or aerosols.
-
All work with the dissolved compound should be conducted in a fume hood or biosafety cabinet.
-
-
Post-Handling:
-
After use, securely cap all containers of this compound.
-
Decontaminate the work surface with an appropriate cleaning agent.
-
Remove PPE in the correct order to avoid self-contamination: gloves, goggles, lab coat.
-
Wash hands thoroughly with soap and water.[7]
-
Operational and Disposal Plans
A systematic approach to the entire lifecycle of this compound in the lab is essential for safety and compliance.
The following diagram illustrates the logical workflow for handling this compound from receipt to disposal.
Caption: Workflow for Handling this compound
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Unused this compound powder, contaminated weigh boats, and gloves should be collected in a clearly labeled hazardous waste container.
-
The container should be sealed and stored in a designated hazardous waste accumulation area.
-
-
Liquid Waste:
-
Solutions containing this compound and any contaminated solvents should be collected in a separate, labeled hazardous liquid waste container.
-
Do not dispose of liquid waste containing this compound down the drain.[8]
-
-
Contaminated Labware:
-
Disposable labware (e.g., pipette tips) that has come into contact with this compound should be disposed of as solid hazardous waste.
-
Reusable glassware should be decontaminated by rinsing with a suitable solvent, and the rinsate collected as hazardous liquid waste before routine washing.
-
-
Final Disposal:
-
All hazardous waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[8] Follow all local, state, and federal regulations for hazardous waste disposal.
-
References
- 1. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 2. bvl.bund.de [bvl.bund.de]
- 3. ingredi.com [ingredi.com]
- 4. royalbrinkman.com [royalbrinkman.com]
- 5. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 6. chemicalbull.com [chemicalbull.com]
- 7. freshskin.co.uk [freshskin.co.uk]
- 8. biolandes.com [biolandes.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
